8-pCPT-2'-O-Me-cAMP
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN5O6PS |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aR)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
BCGHHRAUZWOTNH-XNIJJKJLSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Canonical SMILES |
COC1C2C(COP(=O)(O2)O)OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Synonyms |
8-(4-chloro-phenylthio)-2'-O-methyladenosine-3'-5'-cyclic monophosphate 8-pCPT-2'-O-Me-cAMP 8CPT-2Me-cAMP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Epac Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac), also known as cAMP-regulated Guanine nucleotide Exchange Factors (cAMP-GEFs), has unveiled a parallel, PKA-independent signaling axis.[1][2] Epac proteins, comprising Epac1 and Epac2, act as GEFs for the small Ras-like GTPases, Rap1 and Rap2.[1][3]
Dissecting the distinct contributions of the PKA and Epac pathways has been a significant challenge, necessitating the development of specific pharmacological tools. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) has emerged as the cornerstone of such research. This analog of cAMP is a potent and highly selective activator of Epac, demonstrating minimal to no activity towards PKA.[4][5] Its development has been instrumental in elucidating the specific roles of Epac in cellular functions ranging from insulin secretion and cell adhesion to cardiac function and inflammation.[2][5][6]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative activation data, relevant signaling pathways, and key experimental protocols for its use in research and drug development.
Mechanism of Action and Selectivity
The remarkable selectivity of this compound for Epac over PKA is conferred by a single, critical chemical modification: the methylation of the 2'-hydroxyl group on the ribose moiety of the cAMP molecule.[1] While this modification is well-tolerated by the cAMP-binding domain of Epac, it sterically hinders the compound's ability to bind to and activate PKA.[1] This results in a discrimination between the two receptors that can be as high as three orders of magnitude.[1]
Upon binding to the regulatory domain of Epac, this compound induces a conformational change that relieves the autoinhibition of its catalytic domain.[7][8] This exposes the GEF domain, allowing Epac to interact with its primary substrate, the small GTPase Rap1 (and Rap2). Epac then catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on Rap, converting it from its inactive, GDP-bound state to its active, GTP-bound state.[3][6] Active Rap-GTP subsequently engages a multitude of downstream effectors to orchestrate various cellular responses.
Quantitative Data: Potency and Selectivity
The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize key data for the parent compound and its more cell-permeable derivative, this compound-AM.
Table 1: Activation Constants (EC₅₀) and Selectivity
| Compound | Target | EC₅₀ / AC₅₀ | Reference |
| This compound | Epac1 | ~1.8 - 2.2 µM | [4][5] |
| Epac (general) | 1.8 µM | [4] | |
| PKA | >100 µM (weak activator) | [5][9] | |
| cAMP (for comparison) | Epac1 | ~30 µM | [5] |
Note: this compound does not significantly discriminate between Epac1 and Epac2 isoforms.[4]
The Cell-Permeable Prodrug: this compound-AM
A significant practical limitation of this compound is its poor membrane permeability, which can limit its effectiveness in living cells.[10] To overcome this, an acetoxymethyl (AM) ester prodrug version, This compound-AM , was developed.[11] The lipophilic AM group facilitates passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, releasing the active this compound molecule. This modification dramatically improves the compound's cellular efficacy, making it over 100 times more efficient in stimulating cellular Rap1 activation than the parent compound.
Table 2: Efficacy of the Cell-Permeable AM-Ester
| Compound | Parameter | Value | Cell Type | Reference |
| This compound-AM | Cellular Rap1 Activation (ECmax) | ~0.1 µM | HUVECs | |
| This compound | Cellular Rap1 Activation (ECmax) | ~100 µM | HUVECs |
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the central role of this compound in activating the Epac signaling cascade and distinguish it from the PKA pathway.
Caption: General Epac signaling pathway activated by cAMP or this compound.
References
- 1. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with this compound-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Tool for Interrogating Epac-Mediated cAMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), a critical tool for dissecting the signaling pathways of cyclic AMP (cAMP). We will delve into its mechanism of action, quantitative pharmacological data, and detailed experimental protocols, offering researchers the foundational knowledge to effectively utilize this compound.
Introduction to cAMP Signaling and the Role of this compound
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes in response to extracellular signals.[1] Its intracellular levels are finely tuned by the activities of adenylyl cyclases and phosphodiesterases (PDEs).[1] For decades, the effects of cAMP were thought to be mediated almost exclusively through Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) revealed a parallel, PKA-independent signaling axis.[2][3]
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] The existence of two distinct cAMP effector families, PKA and Epac, allows for precise and integrated control of cellular functions.[3] Depending on the cellular context, these pathways can act independently, synergistically, or antagonistically.[5][6]
Dissecting the specific contributions of the PKA and Epac pathways has been a significant challenge due to their shared activator, cAMP.[6] This challenge spurred the development of selective cAMP analogs. This compound is a potent and widely used Epac-selective cAMP analog (ESCA) that has been instrumental in elucidating the PKA-independent functions of cAMP.[2][7] Its utility is further enhanced by its cell-permeable acetoxymethyl (AM) ester prodrug form, this compound-AM, which allows for robust activation of Epac in living cells.[8][9]
Mechanism of Action and Selectivity
The selectivity of this compound for Epac over PKA is conferred by a key structural modification: a methyl group at the 2'-O position of the ribose ring.[7] This modification sterically hinders the analog's ability to bind to and activate the catalytic subunit of PKA, while its ability to activate Epac remains intact or is even enhanced.[7] The 8-pCPT substitution at the adenine base further increases the compound's lipophilicity and potency at Epac.[10]
Upon activation by this compound, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to promote the exchange of GDP for GTP on Rap GTPases, leading to Rap activation and downstream signaling.[4][5]
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crosstalk Between PKA and Epac Regulates the Phenotypic Maturation and Function of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound BIOLOG Life Science Institute [biolog.de]
The Epac-Selective cAMP Analog 8-pCPT-2'-O-Me-cAMP: A Technical Guide for Researchers
An in-depth exploration of the discovery, mechanism of action, and experimental application of a pivotal tool in cAMP signaling research.
Introduction
The discovery of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) represents a significant milestone in the study of cyclic AMP (cAMP) signaling pathways. For years, the investigation of cAMP-mediated cellular processes was largely dominated by the role of Protein Kinase A (PKA). However, the identification of Exchange Proteins Directly Activated by cAMP (Epac) as alternative cAMP effectors necessitated the development of pharmacological tools to dissect the distinct roles of these two pathways. This compound emerged as a potent and selective activator of Epac, providing researchers with a crucial instrument to uncouple Epac signaling from that of PKA. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound and its cell-permeable analog, this compound-AM, for researchers, scientists, and drug development professionals.
Discovery and Development
The development of this compound was a result of systematic structure-activity relationship studies of cAMP analogs. The key structural modifications that confer its high affinity and selectivity for Epac are the substitution at the C8 position with a 4-chlorophenylthio group and the methylation of the 2'-hydroxyl group of the ribose moiety. These modifications dramatically reduce its ability to activate PKA, thereby creating a highly selective tool for studying Epac-mediated processes.[1][2]
Recognizing the limitation of the parent compound's poor membrane permeability, a cell-permeable acetoxymethyl ester (AM) prodrug, this compound-AM, was synthesized. This derivative readily crosses the plasma membrane and is intracellularly hydrolyzed by endogenous esterases to release the active this compound, leading to the accumulation of the active compound within the cell.
Mechanism of Action
This compound selectively binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that relieves its auto-inhibitory constraint. This activation promotes the guanine nucleotide exchange factor (GEF) activity of Epac, leading to the activation of the small GTPase Rap1. Activated, GTP-bound Rap1 can then engage a multitude of downstream effector proteins, initiating various cellular responses. In contrast, this compound is a very weak activator of PKA.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for its experimental application.
| Parameter | Value | Target | Notes | Reference |
| EC50 | 2.2 µM | Epac1 | Apparent affinity for activation in Rap1 activation assays. | [1] |
| EC50 | 30 µM | cAMP (for comparison) | Apparent affinity for Epac1 activation. | [1] |
| PKA Activation | Weak activator | PKA | Fails to stimulate CRE-Luc, a PKA-dependent reporter. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Synthesis and Purification of this compound-AM (Acetoxymethyl Ester)
While a detailed protocol for the synthesis of the parent compound, this compound, is not available in the reviewed literature, the following outlines the synthesis of its cell-permeable prodrug.
Materials:
-
This compound
-
Acetoxymethyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Suspend this compound in anhydrous DMF.
-
Add acetoxymethyl bromide and DIPEA to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the product by preparative HPLC.
-
Lyophilize the purified fractions to obtain this compound-AM as a white solid.
Rap1 Activation Assay
This pull-down assay is designed to measure the levels of active, GTP-bound Rap1 in cell lysates.
Materials:
-
Cells of interest
-
This compound or this compound-AM
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)
-
RalGDS-RBD (Rap binding domain of RalGDS) fused to an affinity tag (e.g., GST) and coupled to beads (e.g., glutathione-agarose)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with this compound-AM at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Concentration Determination: Determine the protein concentration of each lysate.
-
Pull-Down of Active Rap1:
-
Incubate equal amounts of protein lysate with RalGDS-RBD beads.
-
For controls, preload lysates with GTPγS (positive) or GDP (negative) before adding the beads.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the relative amount of active Rap1 in each sample.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells cultured on glass coverslips
-
This compound-AM
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM solution in the dark at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
De-esterification: Wash the cells with fresh HBSS and incubate for an additional period (e.g., 30 minutes) to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) before stimulation.
-
Perfuse the cells with a solution containing this compound-AM.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) over time.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
The ratio values can be calibrated to absolute [Ca2+]i levels using appropriate calibration procedures (e.g., with ionomycin and EGTA).
-
Measurement of Exocytosis by Carbon-Fiber Amperometry
This technique allows for the real-time detection of the release of oxidizable neurotransmitters (e.g., serotonin, dopamine) from single cells.
Materials:
-
Cells capable of exocytosis (e.g., pancreatic β-cells, chromaffin cells)
-
This compound-AM
-
Carbon-fiber microelectrode
-
Amperometric recording setup (potentiostat, headstage, data acquisition system)
-
Micromanipulator
-
Physiological salt solution
Procedure:
-
Electrode Preparation: Fabricate and insulate a carbon-fiber microelectrode, leaving only the tip exposed.
-
Cell Preparation: Plate the cells on a culture dish suitable for microscopy.
-
Recording:
-
Position the carbon-fiber microelectrode in close proximity to the cell membrane using a micromanipulator.
-
Apply a constant potential to the electrode that is sufficient to oxidize the neurotransmitter of interest.
-
Establish a stable baseline current.
-
-
Stimulation: Apply this compound-AM to the cell via perfusion or a puffer pipette.
-
Data Acquisition: Record the amperometric current over time. Each exocytotic event will be detected as a transient spike in the current.
-
Analysis: Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify the rate and characteristics of exocytosis.
Signaling Pathways and Visualizations
This compound-induced Epac activation triggers a cascade of downstream signaling events. The primary and best-characterized pathway involves the activation of Rap1. However, Epac can also influence other signaling molecules, leading to a diverse range of cellular responses.
Caption: Core Epac signaling pathway activated by this compound.
Caption: Experimental workflow for a Rap1 activation pull-down assay.
Caption: Epac-mediated intracellular calcium mobilization leading to exocytosis.
Conclusion
This compound and its cell-permeable analog have become indispensable tools for the specific investigation of Epac-mediated signaling. Their high selectivity over PKA allows for the clear delineation of the roles of these two major cAMP effector pathways in a wide array of cellular processes. This guide provides a foundational understanding and practical protocols for the effective use of these powerful pharmacological agents. As research into the nuances of cAMP signaling continues, the application of such selective tools will undoubtedly lead to further significant discoveries in cellular biology and drug development.
References
A Technical Guide to the Role of 8-pCPT-2'-O-Me-cAMP in Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a potent and highly selective cell-permeant analog of cyclic AMP (cAMP).[1] It serves as a critical pharmacological tool for investigating the PKA-independent signaling pathways of cAMP.[2][3] This is due to its high affinity for Exchange protein directly activated by cAMP (Epac), a cAMP-regulated guanine nucleotide exchange factor, and its weak activation of the classical cAMP effector, Protein Kinase A (PKA).[2] This guide provides an in-depth analysis of the primary role of this compound in cellular calcium mobilization. It details the underlying signaling mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams of the involved pathways. The primary mechanism involves the activation of Epac, which subsequently triggers Ca2+-induced Ca2+ release (CICR) from intracellular stores, predominantly through the sensitization of ryanodine receptors.[2][4]
Introduction: Beyond PKA, The Emergence of Epac
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of physiological processes.[5] For decades, the cellular effects of cAMP were thought to be mediated almost exclusively by Protein Kinase A (PKA).[3][6] However, the discovery of Epac proteins (Epac1 and Epac2) as direct binders of cAMP revealed a parallel, PKA-independent signaling axis.[2][7] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small Ras-like G-proteins, Rap1 and Rap2.[2][8]
Dissecting the distinct roles of PKA and Epac has been a significant challenge due to the lack of specific pharmacological modulators. The development of this compound provided a breakthrough, offering researchers a tool that selectively activates Epac with high potency, thereby enabling the specific interrogation of Epac-mediated cellular events.[2][8] One of the most significant of these events is the mobilization of intracellular calcium ([Ca2+]i), a critical signaling process in functions ranging from neurotransmission and muscle contraction to hormone secretion.[2][9][10]
Core Mechanism: this compound and Calcium Mobilization
This compound, particularly in its acetoxymethyl ester form (this compound-AM) for enhanced cell permeability, triggers a robust increase in cytosolic calcium by mobilizing it from intracellular stores.[2][11][12][13][14] This action is independent of PKA but critically dependent on Epac activation.[2]
The predominant mechanism by which this compound induces calcium release, especially in cell types like pancreatic β-cells and the INS-1 insulin-secreting cell line, is through Epac-mediated Ca2+-induced Ca2+ release (CICR).[2][3]
The signaling cascade proceeds as follows:
-
Epac Activation: this compound binds to and activates Epac proteins.[2][8]
-
Sensitization of Ryanodine Receptors (RyRs): Activated Epac leads to the sensitization of ryanodine receptors, which are calcium channels located on the membrane of the endoplasmic reticulum (ER).[2] While the precise molecular link between Epac and RyRs is still under investigation, evidence strongly indicates that Epac activity potentiates RyR opening.
-
Ca2+ Release: The sensitized RyRs release Ca2+ from the ER into the cytosol, initiating a transient increase in [Ca2+]i.[2][4] This initial release is often coupled with exocytosis in secretory cells.[2][3]
This pathway is confirmed by experiments showing that the calcium mobilization effect of this compound is blocked by ryanodine, a specific inhibitor of RyRs, but is unaffected by PKA inhibitors such as H-89 and KT 5720.[2][4]
In certain cell types, such as HEK293 cells, an alternative pathway has been identified.[2] In this model, Epac activation can stimulate Phospholipase C-epsilon (PLC-ε). PLC-ε then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor (IP₃R) on the ER, another type of calcium channel, triggering Ca2+ release.[2] However, studies in INS-1 cells demonstrated that this compound did not increase the levels of inositol phosphates, suggesting this pathway is cell-type specific and not the primary mechanism in all systems.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on calcium mobilization.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | System/Assay | Finding | Reference |
| EC₅₀ for Epac1 Activation | 2.2 μM | In vitro Rap1 activation assay | Significantly more potent than cAMP (EC₅₀ 30 μM). | [2] |
| PKA Activation | Weak Activator | In vitro kinase assay | Poorly activates PKA, ensuring Epac selectivity in cells. | [2] |
| Cell Permeability | >100x higher (AM form) | FRET-based cellular assay | The AM ester form is vastly more cell-permeable than the parent compound. | [13] |
Table 2: Effective Concentrations for Calcium Mobilization
| Concentration | Cell Type | Duration | Observation | Reference |
| 10 - 100 μM | INS-1 Cells | N/A | Dose-dependent induction of CICR. | [2] |
| 50 μM | Human β-Cell | 10 seconds | Triggered a transient increase in intracellular Ca²⁺. | [2] |
| 100 μM | Human β-Cell | 10 seconds | Induced robust CICR and coupled exocytosis. | [2] |
| 10 μM (AM form) | Human β-Cell | 30 seconds | Facilitated Ca²⁺-induced Ca²⁺ release (CICR). | [4] |
| 1 μM (AM form) | Human Islet | N/A | Stimulated an increase of [Ca²⁺]i across the entire islet. | [12] |
Detailed Experimental Protocols
The following protocols provide a framework for studying this compound-induced calcium mobilization.
This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure [Ca²⁺]i changes in cultured cells (e.g., INS-1).
Materials:
-
INS-1 cells cultured on glass coverslips
-
HEPES-buffered salt solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound or its AM ester form
-
Inverted fluorescence microscope with a filter changer, a cooled CCD camera, and appropriate filter sets for Fura-2 (e.g., 340nm and 380nm excitation, ~510nm emission).
Procedure:
-
Cell Preparation: Seed INS-1 cells onto 25-mm glass coverslips 48-72 hours prior to the experiment.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fura-2 AM (final concentration 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS at 37°C.
-
-
Data Acquisition:
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply a solution of this compound (e.g., 100 μM) via the perfusion system for a defined period (e.g., 10-30 seconds).[2]
-
Continue recording the fluorescence ratio (F340/F380) to monitor the change in [Ca²⁺]i.
-
-
Analysis: The F340/F380 ratio is directly proportional to the intracellular calcium concentration. Report the change in this ratio or calibrate it to absolute Ca²⁺ concentrations if required.
This protocol uses inhibitors to confirm the involvement of RyRs and the independence from PKA.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Inhibitor Pre-incubation:
-
Stimulation and Data Acquisition: While maintaining the presence of the inhibitor, stimulate the cells with this compound as described in Protocol 1, step 5.
-
Analysis: Compare the calcium response in the presence of the inhibitors to the control (no inhibitor). A blocked or significantly diminished response in the presence of ryanodine confirms RyR involvement. An unchanged response in the presence of H-89 confirms PKA independence.[2]
Conclusion
This compound is an indispensable tool for elucidating the PKA-independent functions of cAMP signaling. Its ability to selectively activate Epac has been instrumental in demonstrating a direct pathway linking cAMP to intracellular calcium mobilization via the sensitization of ryanodine receptors. This mechanism has significant implications for understanding and potentially targeting cellular processes such as hormone secretion, where both cAMP and calcium act as critical synergistic messengers. The protocols and data presented in this guide offer a comprehensive resource for professionals aiming to explore or leverage the Epac-calcium signaling axis in their research and development endeavors.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. bio-techne.com [bio-techne.com]
An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Epac Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP, a potent and selective cell-permeant activator of Exchange protein directly activated by cAMP (Epac). We delve into its chemical structure and physicochemical properties, explore its mechanism of action in modulating the Epac-Rap signaling axis, and present its key biological effects. This guide is designed to be a practical resource, offering detailed, step-by-step protocols for essential in vitro assays to study its activity, including Rap1 activation, cell adhesion, and vascular permeability. Furthermore, quantitative data are summarized in accessible tables, and key signaling and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding and application of this critical research tool in cellular signaling and drug discovery.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. Its effects are primarily mediated through two main intracellular receptors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The discovery of Epac as a cAMP sensor has opened new avenues for understanding cAMP signaling, distinct from the classical PKA pathway. To dissect the specific roles of Epac, researchers require pharmacological tools that can selectively activate this pathway. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as this compound, has emerged as a cornerstone of such research. This analog of cAMP exhibits high affinity for Epac while being a poor activator of PKA, thus providing a means to specifically probe Epac-mediated signaling cascades.[1] This guide will provide an in-depth exploration of the chemical and biological properties of this compound and its more cell-permeable derivative, this compound-AM.
Chemical Structure and Physicochemical Properties
This compound is a synthetic analog of cAMP. Its structure is characterized by two key modifications to the parent cAMP molecule: a p-chlorophenylthio (pCPT) group at the 8-position of the adenine ring and a methyl group at the 2'-O-position of the ribose sugar.[1] These modifications are crucial for its selectivity and potency as an Epac activator. The 2'-O-methyl group, in particular, confers specificity for Epac over PKA.[1]
For cellular studies, the acetoxymethyl (AM) ester prodrug form, this compound-AM, is often utilized. The AM group enhances the lipophilicity of the molecule, allowing it to readily cross the plasma membrane.[2] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule, which then accumulates intracellularly.[2]
Data Presentation: Physicochemical Properties
| Property | This compound (Sodium Salt) | This compound-AM |
| Synonyms | 8-CPT-2-O-Me-cAMP | 007-AM, 8-CPT-AM |
| Molecular Formula | C₁₇H₁₆ClN₅O₆PS · Na | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 507.8 g/mol | 557.9 g/mol |
| CAS Number | 634207-53-7 | 1152197-23-3 |
| Appearance | Crystalline solid | Film or powder |
| Purity | ≥98% | ≥97% (HPLC) |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 10 mg/ml | Soluble to 100 mM in DMSO |
| Storage | -20°C | -20°C |
Mechanism of Action and Biological Activities
This compound selectively binds to and activates Epac proteins (Epac1 and Epac2). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of this compound to the cyclic nucleotide-binding domain of Epac, the protein undergoes a conformational change that exposes its catalytic GEF domain.[3] This activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation.
Activated Rap GTPases, in turn, regulate a multitude of cellular processes, including cell adhesion, cell-cell junction formation, secretion, and gene expression.[4] For instance, Epac-mediated Rap1 activation is known to enhance the integrity of endothelial cell junctions, thereby reducing vascular permeability.[4] It also plays a role in stimulating insulin secretion from pancreatic β-cells and modulating immune responses.[5]
Data Presentation: Biological Activity
| Parameter | Value | Target | Notes |
| EC₅₀ (Epac1) | 2.2 µM | Human Epac1 | In vitro Rap1 activation assay.[6] |
| EC₅₀ (PKA) | >10 µM | PKA | Demonstrates high selectivity for Epac over PKA. |
| ECmax (Rap1 activation) | 0.1 µM (AM form) vs. 100 µM (non-AM form) | Cellular Rap1 | In Human Umbilical Vein Endothelial Cells (HUVECs). |
Mandatory Visualization: Signaling Pathway
Caption: The Epac-Rap signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.
Rap1 Activation Pull-Down Assay
This assay measures the levels of active, GTP-bound Rap1 in cell lysates.
Materials:
-
Cells of interest
-
This compound-AM
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
RalGDS-RBD agarose beads
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound-AM for the appropriate time. Include a vehicle control (DMSO).
-
Cell Lysis: Place culture plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold Lysis/Binding/Wash Buffer and scrape the cells.
-
Lysate Clarification: Transfer lysates to pre-chilled microcentrifuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.
-
Pull-Down of Active Rap1: To the normalized lysates, add RalGDS-RBD agarose beads (typically 20-30 µg of fusion protein). Incubate at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Wash the beads three times with ice-cold Lysis/Binding/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2x SDS-PAGE sample buffer. Boil for 5 minutes.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the pulled-down active Rap1.
Calcein-AM Based Cell Adhesion Assay
This assay quantifies cell adhesion to an extracellular matrix or another cell layer.
Materials:
-
Cells of interest
-
Calcein-AM
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 490/525 nm)
Procedure:
-
Cell Labeling: Resuspend cells in assay buffer and add Calcein-AM to a final concentration of 5 µM. Incubate at 37°C for 30 minutes.
-
Washing: Wash the cells twice with pre-warmed assay buffer to remove excess Calcein-AM. Resuspend the labeled cells in assay buffer.
-
Adhesion: Add the Calcein-labeled cell suspension to the wells of a 96-well plate that have been coated with the desired substrate (e.g., fibronectin or a monolayer of another cell type).
-
Treatment: Add this compound-AM or vehicle to the wells.
-
Incubation: Incubate the plate at 37°C for 30-120 minutes to allow for cell adhesion.
-
Removal of Non-adherent Cells: Gently wash the wells four times with pre-warmed assay buffer to remove non-adherent cells.
-
Fluorescence Measurement: Add assay buffer to each well and measure the fluorescence using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of adherent cells.
In Vitro Vascular Permeability Assay (Transwell Model)
This assay measures the passage of a fluorescently labeled macromolecule across an endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (0.4 µm pore size)
-
FITC-Dextran (70 kDa)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with this compound-AM or vehicle for the desired time.
-
Permeability Measurement: Add FITC-Dextran to the upper chamber of the inserts.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect a sample from the lower chamber of each well.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the lower chamber.
-
Data Analysis: The amount of fluorescence in the lower chamber is inversely proportional to the integrity of the endothelial barrier.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Rap1 activation pull-down assay.
Conclusion
This compound and its AM ester derivative are indispensable tools for the specific investigation of Epac-mediated signaling pathways. Their high selectivity for Epac over PKA allows for the precise dissection of the roles of this important cAMP effector in a wide range of cellular functions. This technical guide has provided a comprehensive overview of the chemical and biological properties of this compound, along with detailed protocols for its application in key cellular assays. The provided data and visualizations aim to facilitate the effective use of this compound in advancing our understanding of cAMP signaling in both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 5. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-pCPT-2'-O-Me-cAMP in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and selective activator of the Exchange protein directly activated by cAMP (Epac). This analog of cyclic adenosine monophosphate (cAMP) has emerged as a critical pharmacological tool for dissecting the cAMP-mediated signaling pathways in pancreatic β-cells, independent of Protein Kinase A (PKA). This technical guide provides an in-depth analysis of the effects of this compound on insulin secretion, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the nuances of Epac-mediated signaling is paramount for the development of novel therapeutic strategies for type 2 diabetes.
Introduction: The PKA-Independent cAMP Signaling Axis
cAMP is a ubiquitous second messenger that plays a pivotal role in regulating insulin secretion from pancreatic β-cells. For decades, the effects of cAMP were thought to be mediated exclusively through the activation of PKA. However, the discovery of Epac proteins (Epac1 and Epac2) has unveiled a parallel, PKA-independent signaling pathway. This compound, due to its high selectivity for Epac over PKA, has been instrumental in elucidating the specific contributions of the Epac pathway to insulin exocytosis.[1][2] Its cell-permeant acetoxymethyl ester form, this compound-AM, has further enhanced its utility in cellular and islet studies.[3][4]
Mechanism of Action: Epac-Mediated Insulin Secretion
This compound stimulates insulin secretion primarily by activating Epac2, the predominant Epac isoform in pancreatic β-cells.[3][5] This activation triggers a cascade of downstream events that augment glucose-stimulated insulin secretion (GSIS). The core mechanism involves the mobilization of intracellular calcium ([Ca²⁺]i) and the enhancement of insulin granule exocytosis.
Upon binding of this compound, Epac2 activates the small G-protein Rap1.[6][7] Activated Rap1, in turn, can influence multiple downstream effectors that contribute to the potentiation of insulin release. A key action of Epac activation is the mobilization of Ca²⁺ from intracellular stores, a process known as Ca²⁺-induced Ca²⁺ release (CICR).[1][2] This increase in cytosolic Ca²⁺ is a critical trigger for the fusion of insulin-containing granules with the plasma membrane.[1][2]
Interestingly, the insulin secretagogue action of this compound is often glucose-dependent, meaning it potentiates insulin secretion in the presence of stimulatory glucose concentrations but has minimal effect at basal glucose levels.[3] While this compound acts independently of PKA, some studies suggest a permissive role for basal PKA activity in supporting the full stimulatory effects of Epac activation on insulin secretion in human islets.[5]
Quantitative Data on Insulin Secretion
The following tables summarize the quantitative effects of this compound and its AM-ester on insulin secretion from various experimental models.
Table 1: Effect of this compound-AM on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Condition | Fold Increase in Insulin Secretion (vs. 10 mM Glucose alone) | Reference |
| 10 µM this compound-AM | 1.5-fold | [5] |
Table 2: Effect of this compound-AM on GSIS in Mouse Islets
| Glucose Concentration | Treatment | Fold Stimulation of Insulin Secretion (vs. 2.8 mM Glucose) | Reference |
| 20 mM | None | Not specified | [3] |
| 20 mM | 10 µM this compound-AM | Potentiated both first and second phases | [3] |
Table 3: Comparative Effects of Epac and PKA Activators on Insulin Secretion in Rat INS-1 Cells
| Activator (10 µM) | Fold Insulin Secretion (vs. control) | Reference |
| This compound-AM | Lower than Bt₂cAMP-AM | [8] |
| Bt₂cAMP-AM (PKA activator) | 2.4-fold higher than this compound-AM | [8] |
Experimental Protocols
Islet Perifusion for Insulin Secretion Measurement
This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets.
-
Islet Isolation: Isolate islets from pancreas using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in a suitable medium (e.g., RPMI-1640) to allow recovery.
-
Perifusion System Setup: Place a group of size-matched islets into a perifusion chamber. The chamber is continuously supplied with a Krebs-Ringer bicarbonate (KRB) buffer.
-
Basal Secretion: Perifuse islets with KRB containing a basal glucose concentration (e.g., 2.8 or 3 mM) for a stabilization period (e.g., 30-60 minutes).
-
Stimulation: Switch the perifusion solution to one containing a stimulatory glucose concentration (e.g., 10, 16.7, or 20 mM) with or without the test compound (e.g., 10 µM this compound-AM).[3]
-
Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: Measure the insulin concentration in each fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the measurement of changes in cytosolic free calcium concentration in single β-cells or intact islets.
-
Cell/Islet Preparation: Plate dispersed islet cells or intact islets on glass coverslips.
-
Dye Loading: Load the cells/islets with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution (e.g., saline solution (SES)) for a specific duration.
-
Washing: Wash the cells/islets to remove excess dye.
-
Imaging: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging.
-
Perfusion and Stimulation: Continuously perifuse the cells/islets with SES containing a specific glucose concentration. Apply this compound (e.g., 50 µM) or its AM-ester (e.g., 1-10 µM) via the perfusion system.[5][9]
-
Data Acquisition and Analysis: Record the fluorescence emission at two excitation wavelengths and calculate the ratio to determine the relative changes in [Ca²⁺]i.
Rap1 Activation Assay
This assay is used to determine the level of active, GTP-bound Rap1.
-
Cell Lysis: Lyse the cells (e.g., MIN6 or INS-1) under specific conditions (e.g., different glucose concentrations with or without this compound).[6]
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain of RalGDS (GST-RalGDS-RBD), which specifically binds to GTP-bound Rap1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of Rap1 by Western blotting using a Rap1-specific antibody.
-
Quantification: Quantify the band intensity to determine the relative amount of activated Rap1.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound-mediated insulin secretion.
Figure 1: Overview of cAMP signaling pathways in pancreatic β-cells.
Figure 2: Workflow for islet perifusion experiments.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator this compound-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with this compound-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beyond Epac: An In-depth Technical Guide to the Cellular Targets of 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, has been widely adopted in cellular biology research as a potent and specific activator of the Exchange protein directly activated by cAMP (Epac). Its utility in dissecting Epac-mediated signaling pathways has been invaluable. However, a comprehensive understanding of any pharmacological tool requires a thorough investigation of its potential interactions with other cellular components. This technical guide provides an in-depth analysis of the known and potential cellular targets of this compound beyond its primary interaction with Epac, offering a critical perspective for researchers and drug development professionals. We present quantitative data on its selectivity, detailed experimental protocols to assess its target engagement, and visual representations of the relevant signaling pathways and experimental workflows.
Core Target: Exchange Protein Directly Activated by cAMP (Epac)
This compound is a structural analog of cyclic adenosine monophosphate (cAMP) designed to exhibit high affinity and selectivity for Epac proteins (Epac1 and Epac2). The 2'-O-methyl substitution on the ribose ring sterically hinders its binding to the regulatory subunits of Protein Kinase A (PKA), the other major intracellular cAMP sensor. This selectivity has established this compound as the gold-standard tool for studying Epac-dependent cellular processes.
The activation of Epac by this compound leads to a conformational change in the protein, exposing its guanine nucleotide exchange factor (GEF) domain. This, in turn, activates the small GTPases Rap1 and Rap2, initiating a cascade of downstream signaling events that regulate a diverse array of cellular functions, including cell adhesion, proliferation, differentiation, and apoptosis.
Beyond Epac: Investigating Off-Target Interactions
While highly selective, the potential for off-target effects of this compound, particularly at higher concentrations, warrants careful consideration. This section explores the evidence for its interaction with other known cAMP-binding proteins and potential novel targets.
Protein Kinase A (PKA)
The primary determinant of this compound's selectivity for Epac over PKA is the 2'-O-methyl group on its ribose moiety. This modification significantly reduces its affinity for the regulatory subunits of PKA. However, at high concentrations, some interaction with PKA cannot be entirely ruled out. Some studies suggest that the cell-permeant acetoxymethyl (AM) ester form of the compound, this compound-AM, may stimulate insulin secretion through a PKA-dependent pathway, although this could be an indirect effect.[1] In vitro kinase assays are essential to quantify the direct effect of this compound on PKA activity.
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cAMP and cGMP by hydrolyzing them to their inactive 5'-monophosphate forms. Some cAMP analogs have been shown to inhibit PDE activity. While there is no direct evidence of this compound acting as a potent PDE inhibitor, a prodrug of a similar compound has been reported to have PDE inhibitory effects.[2] Inhibition of PDEs by this compound would lead to an increase in endogenous cAMP levels, complicating the interpretation of experimental results. Therefore, it is crucial to assess the compound's effect on the activity of various PDE isoforms, especially when used at high concentrations or in long-term experiments.
Cyclic Nucleotide-Gated (CNG) Channels
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly gated by the binding of cAMP or cGMP. They play critical roles in sensory transduction and other physiological processes. Structural modifications at the C-8 position of cyclic nucleotides, as seen in this compound, are known to influence their interaction with CNG channels, in some cases leading to potent activation. To date, the direct interaction of this compound with CNG channels has not been extensively studied. Electrophysiological techniques, such as patch-clamp, are required to determine if this compound can directly modulate the activity of different CNG channel isoforms.
P2Y12 Receptors
An off-target effect of this compound on P2Y12 receptors in blood platelets has been suggested. P2Y12 receptors are G-protein coupled receptors that play a crucial role in platelet aggregation. While the evidence is not direct, some studies on P2Y12 antagonists have shown effects on intracellular cAMP levels. Further investigation through radioligand binding assays and functional platelet aggregation assays is necessary to confirm and characterize any potential interaction between this compound and P2Y12 receptors.
Quantitative Data on Target Selectivity
The following table summarizes the available quantitative data for the interaction of this compound with its primary target, Epac1, and its potential off-target, PKA. The significant difference in the half-maximal effective concentration (EC50) values underscores the selectivity of this compound.
| Target | Parameter | Value (µM) | Reference |
| Epac1 | EC50 | 2.2 | [3] |
| PKA | EC50 | >100 | [4] |
Experimental Protocols
To facilitate the investigation of the potential off-target effects of this compound, this section provides detailed methodologies for key experiments.
In Vitro PKA Activity Assay (Radioactive Filter-Binding Assay)
This protocol measures the activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified PKA catalytic subunit or cell/tissue lysate
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the PKA substrate peptide (e.g., 100 µM), and the desired concentrations of this compound.
-
Enzyme Addition: Add the purified PKA enzyme or lysate to the reaction mixture.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~10-100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper. Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Washing: Wash the P81 papers multiple times with 75 mM phosphoric acid.
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured PKA activity against the concentration of this compound to determine its effect on PKA activation.
PDE Activity Assay (Radiometric Assay)
This protocol measures PDE activity by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Cell or tissue homogenates containing PDEs
-
[³H]-cAMP
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, the cell/tissue homogenate, and various concentrations of this compound.
-
Initiate Reaction: Add [³H]-cAMP to start the reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Stop Reaction: Terminate the reaction by boiling the samples.
-
AMP to Adenosine Conversion: Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.
-
Centrifugation: Centrifuge the samples to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the PDE activity and determine the IC50 value for this compound if inhibition is observed.
Patch-Clamp Electrophysiology for CNG Channels
This protocol allows for the direct measurement of ionic currents through CNG channels in response to the application of this compound.
Materials:
-
Cells expressing CNG channels of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing K-gluconate)
-
Extracellular (bath) solution (e.g., containing NaCl)
-
This compound
Procedure:
-
Cell Preparation: Plate cells expressing CNG channels on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Pipette Filling: Fill the patch pipette with the intracellular solution.
-
Seal Formation: Under visual control using a microscope, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
-
Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Data Acquisition: Record the changes in membrane current in response to the compound application.
-
Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the effect of this compound on CNG channel activity.
Conclusion
This compound remains an invaluable tool for the specific activation of Epac and the elucidation of its downstream signaling pathways. However, a responsible and rigorous scientific approach necessitates an awareness of its potential off-target effects. This guide has provided a comprehensive overview of the known and potential non-Epac targets of this compound, along with quantitative data on its selectivity and detailed protocols for assessing these interactions. By employing these methodologies, researchers can ensure the accurate interpretation of their experimental results and contribute to a more complete understanding of the cellular effects of this compound. This knowledge is not only crucial for basic research but also for the development of more specific pharmacological agents targeting the cAMP signaling network.
References
Methodological & Application
Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP-AM in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-pCPT-2'-O-Me-cAMP-AM, a potent and cell-permeable selective activator of Exchange Protein directly Activated by cAMP (Epac), in a variety of cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.
Introduction
This compound-AM is a prodrug of this compound, a highly selective agonist for Epac1 and Epac2. The acetoxymethyl (AM) ester modification renders the compound cell-permeable. Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule, which then allosterically activates Epac proteins.[1][2][3] This activation is independent of Protein Kinase A (PKA), another primary target of cAMP, allowing for the specific investigation of Epac-mediated signaling pathways.[4][5] The activation of Epac triggers the exchange of GDP for GTP on the small GTPase Rap1, initiating a cascade of downstream signaling events that regulate diverse cellular processes such as cell adhesion, junction formation, insulin secretion, and vascular permeability.[5][6][7][8][9]
Product Information and Storage
| Property | Value |
| Full Name | 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester |
| Molecular Formula | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 557.9 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Soluble in DMSO (up to 100 mM)[6]. Poorly soluble in aqueous solutions.[10] |
| Storage | Store desiccated at -20°C for up to 2 years. Store stock solutions in DMSO at -20°C for up to 1 month.[10][11] Avoid repeated freeze-thaw cycles. |
| Purity | ≥97% (HPLC)[6] |
Mechanism of Action and Signaling Pathway
This compound-AM passively diffuses across the plasma membrane. Intracellular esterases hydrolyze the AM ester, trapping the active, membrane-impermeant this compound within the cell. This active compound binds to the cyclic nucleotide-binding (CNB) domain of Epac, causing a conformational change that exposes the guanine nucleotide exchange factor (GEF) domain. The activated Epac then promotes the exchange of GDP for GTP on Rap1, a small GTPase. GTP-bound Rap1 can then interact with and activate a variety of downstream effectors, leading to specific cellular responses.
Experimental Protocols
Important Pre-experimental Considerations:
-
Serum-Free Conditions: It is highly recommended to perform experiments in serum-free or low-serum media, as esterases present in serum can cleave the AM ester extracellularly, reducing the compound's cell permeability and efficacy.[8][10]
-
Dose-Response: The optimal concentration of this compound-AM is cell-type and application-dependent. Always perform a dose-response curve to determine the optimal working concentration for your specific experimental system.
-
Vehicle Control: Use DMSO as a vehicle control in all experiments, ensuring the final concentration does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
-
PKA-Independence Confirmation: To confirm that the observed effects are Epac-mediated and not due to off-target PKA activation, consider using a PKA inhibitor (e.g., H-89, KT 5720) as a control.[5]
Protocol 1: General Cell Treatment for Epac Activation
This protocol provides a general workflow for treating cultured cells with this compound-AM.
Materials:
-
This compound-AM
-
High-quality, anhydrous DMSO
-
Cultured cells of interest
-
Appropriate cell culture medium (serum-free for treatment)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution: Dissolve this compound-AM in DMSO to a final concentration of 10-100 mM.[6] Vortex briefly to ensure complete dissolution. Aliquot and store at -20°C.
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to the desired confluency (typically 70-90%).
-
Cell Starvation (Optional but Recommended): Gently aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add serum-free medium and incubate for 2-4 hours prior to treatment. This step minimizes background signaling and removes serum esterases.
-
Prepare Working Solution: Immediately before use, dilute the stock solution of this compound-AM to the desired final concentration in pre-warmed serum-free medium. It is crucial to prepare this solution fresh.
-
Cell Treatment: Aspirate the starvation medium and add the medium containing this compound-AM (and a vehicle control).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes for rapid signaling events (e.g., 5-30 minutes for Rap1 activation) to hours for transcriptional or morphological changes (e.g., 6-24 hours).
-
Downstream Analysis: Proceed with the desired assay to measure Epac activation or its downstream consequences.
Protocol 2: Rap1 Activation Assay (Pull-down)
This assay measures the level of active, GTP-bound Rap1.
Materials:
-
Treated and control cell lysates (from Protocol 1)
-
Rap1 activation assay kit (containing RalGDS-RBD agarose beads)
-
Ice-cold lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Lysis: After treatment, place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration.
-
Pull-down: To an appropriate amount of lysate (e.g., 500 µg), add RalGDS-RBD agarose beads. Incubate for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. An aliquot of the total cell lysate should be run in parallel to determine the total Rap1 levels.
Protocol 3: FRET-Based Assay for Epac Activation
This protocol uses a genetically encoded FRET biosensor (e.g., Epac1-camps) to monitor cAMP levels and Epac conformational changes in real-time in living cells.
Materials:
-
Cells expressing an Epac-based FRET biosensor (e.g., transiently or stably transfected)
-
Fluorescence microscope or plate reader capable of FRET measurements (e.g., with CFP/YFP filter sets)
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Cell Preparation: Seed cells expressing the Epac FRET biosensor onto a suitable imaging dish or plate.
-
Imaging Setup: Place the cells on the microscope stage maintained at 37°C. Acquire baseline FRET images (both donor and acceptor channels).
-
Stimulation: Add this compound-AM at the desired concentration to the imaging buffer.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in the FRET ratio (e.g., YFP/CFP emission ratio after CFP excitation) over time. A decrease in FRET typically indicates an increase in intracellular cAMP and Epac activation.[11]
-
Data Analysis: Quantify the change in the FRET ratio in response to the treatment.
Quantitative Data Summary
The following tables summarize typical working concentrations and incubation times for this compound-AM in various applications reported in the literature.
Table 1: Effective Concentrations in Different Cell Types and Assays
| Cell Type | Assay/Application | Effective Concentration Range | Reference(s) |
| INS-1 cells | Rap1 Activation | 0.1 - 3.0 µM | [2] |
| INS-1 cells | Insulin Secretion | 1 - 10 µM | [12] |
| INS-1 cells | Epac1-camps FRET assay | 0.3 - 3.0 µM | [7] |
| Human Islets | Insulin Secretion | ~10 µM | [13] |
| HUVECs | Rap1 Activation | 1 µM | [1] |
| HUVECs | Endothelial Barrier Enhancement | ~1 µM | [1] |
| Jurkat-Epac1 cells | Adhesion to Fibronectin | 1 - 10 µM | [6] |
| A431 cells | Epac FRET Assay | ~0.1 µM (ECmax for Rap1) | [13] (Implied from comparison with non-AM ester) |
| RSV-infected cells | Restoration of Epithelial Barrier | 5 µM | [1] |
Table 2: Incubation Times for Various Cellular Responses
| Cellular Response | Typical Incubation Time | Reference(s) |
| Rap1 Activation | 2.5 - 30 minutes | [2] |
| Epac FRET Response | Seconds to minutes | [7] |
| Prevention of Adherens Junction Disassembly | 30 minutes | [7] |
| Insulin Secretion | 30 - 60 minutes | [12] |
| Adhesion Assays | 45 minutes | [14] |
| Endothelial Barrier Function | 30 minutes - 4 hours | [4] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response | - Inactive compound (improper storage).- Extracellular hydrolysis by serum esterases.- Insufficient concentration or incubation time.- Low Epac expression in the cell type. | - Use a fresh aliquot of the compound.- Perform experiments in serum-free media.- Perform a dose-response and time-course experiment.- Verify Epac expression by Western blot or qPCR. |
| High background in control | - High basal cAMP levels.- Contamination of reagents. | - Serum starve cells before the experiment.- Use fresh, high-quality reagents. |
| Inconsistent results | - Variable cell confluency.- Inconsistent preparation of working solutions.- Freeze-thaw cycles of stock solution. | - Maintain consistent cell culture practices.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Potential PKA activation | - Very high concentrations of the compound might lose selectivity. | - Use the lowest effective concentration determined from the dose-response curve.- Include a PKA inhibitor (e.g., H-89) as a control to confirm Epac specificity. |
By following these guidelines and protocols, researchers can effectively utilize this compound-AM as a powerful tool to dissect the intricate roles of Epac signaling in various cellular and physiological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 9. Cyclic AMP potentiates vascular endothelial cadherin-mediated cell-cell contact to enhance endothelial barrier function through an Epac-Rap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 12. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator this compound-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) and its cell-permeable analog, this compound-AM. These compounds are highly selective activators of the Exchange protein directly activated by cAMP (Epac), making them valuable tools for studying Epac-mediated signaling pathways independent of Protein Kinase A (PKA).
Physicochemical and Solubility Data
Proper handling and storage are crucial for maintaining the stability and activity of these compounds. The following tables summarize their key properties.
Table 1: Physicochemical Properties
| Property | This compound (Sodium Salt) | This compound-AM |
| Molecular Formula | C₁₇H₁₆ClN₅O₆PS • Na | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 507.8 g/mol [1] | 557.9 g/mol [2] |
| Appearance | Crystalline solid[1] | White lyophilized solid or oil[3][4][5] |
| Purity | ≥98%[1] | ≥97%[2] |
Table 2: Solubility Data
| Solvent | This compound (Sodium Salt) Solubility | This compound-AM Solubility |
| DMSO | 25 mg/mL[1] | Soluble to 100 mM[2] |
| DMF | 30 mg/mL[1] | Not specified |
| Ethanol | 0.5 mg/mL[1] | Not specified |
| PBS (pH 7.2) | 10 mg/mL[1] | Poorly soluble in aqueous solutions[5] |
Signaling Pathway
This compound selectively activates Epac proteins (Epac1 and Epac2), which are guanine nucleotide exchange factors (GEFs) for the small GTPase Rap1.[1][6][7][8] This activation is independent of PKA.[6][7][8][9] The acetoxymethyl ester form (-AM) is a cell-permeable prodrug that is converted to the active compound by intracellular esterases.[5][10][11]
Caption: Activation of the Epac signaling pathway by this compound.
Experimental Protocols
Protocol 1: Dissolving and Storing this compound (Sodium Salt)
This form is suitable for in vitro assays where cell permeability is not a factor.
Materials:
-
This compound (sodium salt) powder
-
Anhydrous DMSO or PBS (pH 7.2)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a stock solution, for example, a 25 mg/mL stock in DMSO, add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage, store the aliquots at -20°C.[1] The compound is stable for at least four years when stored properly.[1]
-
For working solutions in aqueous buffers like PBS, it is recommended to prepare them fresh for each experiment from the DMSO stock solution.
-
Protocol 2: Dissolving and Storing this compound-AM
This cell-permeable form is ideal for live-cell imaging and other cell-based assays.
Materials:
-
This compound-AM
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes with tight-fitting caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
Equilibrate the vial of this compound-AM to room temperature.
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) in anhydrous DMSO.[2][5] For example, to make a 100 mM stock from 1 mg of the compound (MW: 557.9), add 17.92 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. The compound may be supplied as an oil, which should readily dissolve in DMSO.[3]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3][7] For shorter-term storage (up to 1 month), -20°C is acceptable.[3][5][7]
-
It is crucial to aliquot to avoid repeated freezing and thawing.[4]
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw an aliquot of the DMSO stock solution immediately before use.
-
Dilute the stock solution to the final desired concentration in serum-free cell culture medium. Important: The use of serum-free medium is recommended because esterases present in serum can cleave the acetoxymethyl (-AM) group extracellularly, reducing the cell permeability and efficacy of the compound.[5][10][11]
-
Mix the working solution well by gentle inversion or pipetting before adding it to the cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound-AM in a cell-based experiment.
Caption: General workflow for cell-based experiments using this compound-AM.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
- 10. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 11. tebubio.com [tebubio.com]
Optimal Working Concentration of 8-pCPT-2'-O-Me-cAMP for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 8-pCPT-2'-O-Me-cAMP and its cell-permeable acetoxymethyl ester analog (this compound-AM) in in vitro studies. These compounds are highly selective activators of the Exchange protein directly activated by cAMP (Epac), a key signaling molecule downstream of cyclic AMP that operates independently of Protein Kinase A (PKA).
Introduction
This compound is a potent analog of cyclic AMP (cAMP) that selectively activates Epac isoforms (Epac1 and Epac2) with high affinity, while showing weak activation of PKA.[1][2][3] This selectivity makes it an invaluable tool for dissecting the specific roles of Epac-mediated signaling pathways in various cellular processes. The acetoxymethyl ester derivative, this compound-AM, exhibits enhanced cell permeability, allowing for efficient loading into intact cells where it is cleaved by intracellular esterases to release the active compound.[4][5]
Mechanism of Action
This compound allosterically activates Epac by binding to its cyclic nucleotide-binding domain. This conformational change promotes the exchange of GDP for GTP on the small GTPase Rap1, a primary downstream effector of Epac. Activated Rap1 then modulates a variety of cellular functions, including cell adhesion, junctional integrity, exocytosis, and gene expression.[1][2][6]
Caption: Signaling pathway of this compound-AM.
Data Presentation: Optimal Working Concentrations
The optimal working concentration of this compound and its AM-ester is highly dependent on the cell type, the specific assay, and the duration of treatment. The following table summarizes effective concentrations reported in various in vitro studies.
| Cell Type | Compound | Assay | Concentration (µM) | Observed Effect |
| Human Pancreatic β-cells | This compound | Ca2+ Mobilization | 10 - 100 | Dose-dependent increase in intracellular Ca2+[1] |
| INS-1 (Rat Insulinoma) | This compound | Ca2+ Mobilization | 10 - 100 | PKA-independent Ca2+ release[1] |
| INS-1 (Rat Insulinoma) | This compound-AM | Epac1 Activation (FRET) | 20 | Activation of Epac1-camps reporter[6][7] |
| INS-1 (Rat Insulinoma) | This compound-AM | Insulin Secretion | Dose-dependent | Stimulation of insulin secretion[6] |
| Retinal Pigment Epithelium | This compound | Rap1 Activation | 250 | Induction of Rap1 activation[3] |
| HUVECs | This compound-AM | Rap1 Activation | 0.1 (ECmax) | Stimulation of cellular Rap1 activation[8] |
| HUVECs | This compound-AM | Junction Tightening | Not specified | Induction of junction tightening[9] |
| Jurkat-Epac1 cells | This compound-AM | Cell Adhesion | Not specified | Triggering of adhesion to fibronectin[9] |
| T84 (Human Colon Carcinoma) | This compound | Cl- Secretion | 50 | Stimulation of Cl- secretion[10] |
Experimental Protocols
Protocol 1: In Vitro Rap1 Activation Assay
This protocol describes a general method for assessing the activation of Rap1 in response to this compound-AM treatment.
Caption: Workflow for a Rap1 pull-down activation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Rap1 activation assay kit (containing RalGDS-RBD beads and lysis buffer)
-
Protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours in serum-free medium prior to stimulation.
-
Stimulation: Treat the cells with the desired concentration of this compound-AM for the appropriate time (typically 15-60 minutes). A vehicle control (DMSO) should be run in parallel. For the AM version, it is recommended to perform the treatment in serum-free media to prevent cleavage of the acetoxymethyl ester by serum esterases.[4]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with ice-cold Rap1 lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.
-
Rap1 Pull-down:
-
Normalize the protein concentration of the lysates.
-
To an appropriate amount of lysate (e.g., 500 µg), add RalGDS-RBD beads.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins (GTP-bound Rap1).
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Rap1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensity to determine the relative amount of activated Rap1. A fraction of the total cell lysate should also be run to determine the total Rap1 levels.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol outlines a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells of interest plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
This compound
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement
Procedure:
-
Cell Plating: Plate cells on an appropriate imaging surface and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow for 30 minutes at room temperature in the dark for complete de-esterification of the AM ester by intracellular esterases.
-
Baseline Measurement:
-
Place the cells on the fluorescence imaging setup.
-
Acquire a stable baseline fluorescence reading for a few minutes.
-
-
Stimulation: Add this compound at the desired final concentration to the cells.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the full calcium response.
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Concluding Remarks
This compound and its AM-ester are powerful pharmacological tools for investigating Epac-mediated signaling. The optimal working concentration is cell-type and assay-dependent, and therefore, it is crucial to perform dose-response experiments to determine the most effective concentration for your specific experimental system. The protocols provided here serve as a general guideline and may require optimization for your particular application.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | 1152197-23-3 [sigmaaldrich.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Probing Isoform-Specific Epac Signaling: Application Notes for 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the cell-permeable Epac activator, 8-pCPT-2'-O-Me-cAMP, to investigate the distinct signaling pathways of Epac1 and Epac2. This document outlines the principles of isoform-specific analysis, presents key quantitative data, and offers detailed protocols for essential experimental assays.
Introduction
Exchange proteins directly activated by cAMP (Epac), Epac1 and Epac2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They represent a crucial, PKA-independent branch of cAMP signaling, implicated in a wide array of cellular processes including cell adhesion, secretion, and gene expression. Due to their distinct tissue distribution and downstream effectors, elucidating the specific roles of Epac1 and Epac2 is a key area of research.
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a potent and membrane-permeant analog of cAMP that selectively activates Epac proteins over Protein Kinase A (PKA).[1] Its acetoxymethyl (AM) ester form further enhances cell permeability. While a powerful tool for studying general Epac function, this compound does not inherently discriminate between Epac1 and Epac2. Therefore, to dissect the isoform-specific contributions to cellular signaling, its use is strategically combined with selective inhibitors of Epac1 and Epac2.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for the Epac activator and selective inhibitors, providing a basis for experimental design.
Table 1: Activation Constants of this compound for Epac Isoforms
| Compound | Target | AC50 (µM) | Relative Maximal Activation (k_max) vs. cAMP | Reference |
| This compound | Epac1 | 1.8 | 3.3 | [2] |
| Epac2 | 3.5 | 0.8 | [2] |
Note: While this compound activates both isoforms, it demonstrates a higher maximal activation for Epac1.[2]
Table 2: Inhibitory Constants of Selective Epac Inhibitors
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| (R)-CE3F4 | Epac1 | 4.2 | ~10-fold vs. Epac2 | [3] |
| Epac2 | 44 | [3] | ||
| ESI-05 | Epac1 | >100 | >250-fold vs. Epac1 | [4] |
| Epac2 | 0.4 | [4] |
Signaling Pathways and Experimental Strategy
To delineate Epac1 versus Epac2 signaling, a common experimental strategy involves the following:
-
Global Epac Activation: Stimulate cells with this compound-AM to activate both Epac1 and Epac2.
-
Isoform-Specific Inhibition: Pre-incubate cells with either the Epac1 inhibitor, (R)-CE3F4, or the Epac2 inhibitor, ESI-05, prior to stimulation with this compound-AM.
-
Comparative Analysis: Compare the cellular response in the presence and absence of the specific inhibitors to attribute observed effects to either Epac1 or Epac2 signaling.
This approach allows for the dissection of downstream pathways, such as the canonical Epac-Rap1 axis, as well as other effector pathways.
Experimental Protocols
Rap1 Activation Pull-Down Assay
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest
-
This compound-AM (cell-permeable Epac activator)
-
(R)-CE3F4 (Epac1 inhibitor, optional)
-
ESI-05 (Epac2 inhibitor, optional)
-
RalGDS-RBD (Rap Binding Domain) agarose beads
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
2x Laemmli sample buffer
-
Anti-Rap1 antibody
-
Standard Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
If applicable, pre-incubate cells with (R)-CE3F4 or ESI-05 for the desired time and concentration.
-
Stimulate cells with this compound-AM for the appropriate duration. A time course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Rap1 Pull-Down:
-
Determine the protein concentration of the supernatants. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.
-
Reserve a small aliquot of each lysate for determining total Rap1 levels (input control).
-
To the normalized lysates, add an appropriate amount of RalGDS-RBD agarose beads.[3][5]
-
Incubate the tubes at 4°C for 1 hour with gentle rotation.[5]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.[3]
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold Wash Buffer, pelleting the beads by centrifugation after each wash.[3]
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.[6]
-
-
Western Blot Analysis:
-
Boil the samples from the pull-down assay and the total lysate aliquots for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Rap1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities.
-
FRET-Based Imaging of Epac Activation
Förster Resonance Energy Transfer (FRET)-based biosensors, such as those consisting of Epac sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), allow for real-time monitoring of Epac activation in living cells.[7]
Materials:
-
Cells of interest
-
Epac-FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Live-cell imaging microscope equipped with appropriate filter sets for CFP and YFP
-
This compound-AM
-
(R)-CE3F4 or ESI-05 (optional)
Protocol:
-
Cell Transfection:
-
Transfect the cells with the Epac-FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Mount the dish on the microscope stage and maintain the cells in an appropriate imaging medium at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Excite the CFP fluorophore (e.g., around 430 nm) and acquire images in both the CFP and YFP emission channels.[7]
-
Record a baseline FRET signal (CFP/YFP emission ratio) for a few minutes before adding any stimulus.
-
-
Stimulation and Recording:
-
To investigate isoform specificity, pre-incubate the cells with (R)-CE3F4 or ESI-05.
-
Add this compound-AM to the imaging dish and continue to record the CFP and YFP emissions over time. A decrease in FRET (increase in CFP/YFP ratio) indicates Epac activation.[7]
-
-
Data Analysis:
-
Calculate the CFP/YFP emission ratio for each time point.
-
Normalize the FRET ratio changes to the baseline to compare the effects of different treatments.
-
By employing these methodologies, researchers can effectively dissect the distinct signaling pathways of Epac1 and Epac2, contributing to a deeper understanding of cAMP-mediated cellular regulation and identifying potential therapeutic targets.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. abcam.com [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
Application of 8-pCPT-2'-O-Me-cAMP in Neuroscience Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a highly selective and potent cell-permeant activator of the Exchange Protein directly Activated by cAMP (Epac). This analog of cyclic AMP (cAMP) has become an invaluable tool in neuroscience research, enabling the specific investigation of Epac-mediated signaling pathways, distinct from those activated by Protein Kinase A (PKA). Its ability to dissect the roles of Epac in various neuronal processes makes it a critical compound for understanding synaptic plasticity, neurotransmitter release, and neuronal excitability, and for the development of novel therapeutics for neurological disorders. A cell-permeable acetoxymethyl ester derivative, this compound-AM, offers improved efficacy for in vitro and in vivo studies.[1][2]
Mechanism of Action
This compound selectively binds to and activates Epac isoforms (Epac1 and Epac2), which are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3] Upon activation, Epac promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades. The selectivity of this compound for Epac over PKA is attributed to the 2'-O-methyl group on the ribose, which sterically hinders its binding to the cAMP-binding sites of PKA.[3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Reference |
| Epac1 Activation (EC50) | 2.2 µM | In vitro Rap1 activation assay | [4][5] |
| PKA Activation (EC50) | >100 µM | In vitro | [5] |
| Selectivity (Epac vs. PKA) | ~100-fold | In vitro | [3] |
| EPSC Potentiation | 243 ± 62% | Presynaptic terminals (calyx of Held) | [6] |
| Rap1 Activation | 1.57 ± 0.11 fold increase | Cultured cortical neurons | [7] |
| Substance P Release (EC50) | 5.2 µM | Rat spinal cord slices | [8] |
Signaling Pathway
The activation of Epac by this compound initiates a signaling cascade that influences multiple cellular processes in neurons.
Caption: Epac Signaling Pathway Activated by this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synaptic Potentiation using Whole-Cell Patch-Clamp Recording
This protocol details the methodology to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.
Experimental Workflow
Caption: Workflow for Patch-Clamp Electrophysiology.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
Procedure:
-
Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Recording Setup: Place the culture dish or slice in the recording chamber and perfuse with aCSF at a constant rate.
-
Patching: Using a borosilicate glass pipette filled with intracellular solution, establish a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording: Record baseline spontaneous or evoked EPSCs for 5-10 minutes to ensure a stable recording.
-
Drug Application: Prepare the final concentration of this compound (e.g., 50 µM) in aCSF and apply it to the bath.
-
Data Acquisition: Continue recording EPSCs for 10-20 minutes during and after the application of the compound.
-
Data Analysis: Analyze the recorded data to determine the amplitude and frequency of EPSCs before, during, and after drug application. Calculate the percentage change to quantify the effect of this compound on synaptic transmission.
Protocol 2: Measurement of Rap1 Activation in Cultured Neurons
This protocol describes how to assess the activation of Rap1, a direct downstream target of Epac, in response to this compound treatment.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. bio-techne.com [bio-techne.com]
- 3. cAMP Sensor EPAC Proteins and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Beta-Cell Secrets: 8-pCPT-2'-O-Me-cAMP as a Precision Tool for Functional Investigations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of pancreatic beta-cell function and insulin secretion, dissecting the precise signaling pathways that govern these processes is paramount for understanding both normal physiology and the pathophysiology of diabetes. Cyclic AMP (cAMP) has long been recognized as a critical second messenger that potentiates glucose-stimulated insulin secretion (GSIS). While the canonical cAMP signaling pathway involves Protein Kinase A (PKA), a second, PKA-independent pathway mediated by the Exchange protein directly activated by cAMP (Epac) has emerged as a key player. To specifically investigate the role of the Epac pathway, researchers have a powerful pharmacological tool at their disposal: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) .
This document provides detailed application notes and experimental protocols for utilizing this compound to explore the nuances of beta-cell function. Its high selectivity for Epac proteins over PKA allows for the precise elucidation of Epac2-mediated signaling events in insulin secretion.[1][2][3] The cell-permeant acetoxymethyl (AM) ester form, this compound-AM, is particularly useful for studies in intact cells and islets.
Mechanism of Action: Isolating the Epac2 Pathway
This compound is a structural analog of cAMP. The key modification, a 2'-O-methylation on the ribose moiety, dramatically reduces its affinity for PKA while maintaining high affinity for Epac proteins.[2] In pancreatic beta-cells, the predominant isoform is Epac2. Upon binding of this compound, Epac2 undergoes a conformational change, activating its guanine nucleotide exchange factor (GEF) activity. This, in turn, activates the small G-protein Rap1. The activation of the Epac2/Rap1 signaling cascade triggers a series of downstream events that augment insulin granule exocytosis, but only in the presence of a primary stimulus like glucose. This glucose-dependent action is a key feature of its physiological relevance.[2]
A significant aspect of Epac2 activation by this compound is its ability to mobilize intracellular calcium from the endoplasmic reticulum, a process known as Ca2+-induced Ca2+ release (CICR).[1] This elevation of cytosolic calcium is a crucial component of the signaling cascade that leads to the fusion of insulin-containing granules with the plasma membrane and subsequent insulin release.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator this compound-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Utilizing 8-pCPT-2'-O-Me-cAMP in Primary Cell Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the effective use of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) and its acetoxymethyl ester prodrug (this compound-AM) in primary cell culture systems. These compounds are invaluable tools for investigating the PKA-independent signaling pathways of cyclic AMP (cAMP).
Introduction
This compound is a potent and selective activator of the Exchange protein directly activated by cAMP (Epac).[1][2][3] Unlike cAMP itself, which activates both Protein Kinase A (PKA) and Epac, this compound exhibits strong selectivity for Epac, making it an essential pharmacological tool to dissect the specific roles of the Epac signaling cascade.[1][2][3] This analog has been instrumental in elucidating the involvement of Epac in a multitude of cellular processes, including insulin secretion, cell adhesion, exocytosis, and Ca2+ signaling.[1][3][4]
The acetoxymethyl ester derivative, this compound-AM, offers the significant advantage of enhanced cell permeability.[5][6] Once inside the cell, endogenous esterases cleave the acetoxymethyl group, releasing the active this compound and leading to its accumulation within the cell.[5][6][7]
Mechanism of Action
This compound directly binds to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap1.[1][2] Activated, GTP-bound Rap1 then interacts with its downstream effectors to initiate a variety of cellular responses. This pathway is distinct from the classical cAMP signaling route that proceeds through PKA.
Quantitative Data
The following table summarizes key quantitative data for this compound and its AM ester, derived from various studies. These values can serve as a starting point for experimental design.
| Parameter | This compound | This compound-AM | Cell Type/System | Reference |
| Epac1 Activation (EC50) | 2.2 µM | Not directly applicable | In vitro Rap1 activation assay | [1] |
| Epac Activation (AC50) | 1.8 µM | Not directly applicable | In vitro | [2] |
| Effective Concentration Range | 10 - 100 µM | 0.3 - 20 µM | INS-1 cells, Human pancreatic β-cells | [1][4] |
| PKA Activation | Weak activator | Not applicable | In vitro | [1] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental reproducibility.
-
This compound (Sodium Salt):
-
Solubility: Soluble in aqueous solutions like PBS (up to 10 mg/ml) and DMSO (up to 25 mg/ml).[2]
-
Protocol:
-
-
This compound-AM:
-
Solubility: Soluble in DMSO (up to 100 mM).
-
Protocol:
-
General Protocol for Treating Primary Cells
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each primary cell type and experimental endpoint.
Materials:
-
Primary cells of interest, cultured under appropriate conditions.
-
Serum-free cell culture medium.
-
This compound-AM stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Serum Starvation (Optional but Recommended): For many cell types, reducing basal signaling by serum starvation for 2-4 hours prior to treatment can enhance the observed effect.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound-AM stock solution.
-
Crucially, perform the final dilution of the compound in serum-free medium immediately before adding it to the cells. [5][6] Esterases present in serum can cleave the AM group extracellularly, reducing the compound's cell permeability.[5][6]
-
Prepare a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Gently add the medium containing the desired concentration of this compound-AM or the vehicle control.
-
Incubate the cells for the desired period (this can range from minutes for rapid signaling events like Ca2+ mobilization to hours for changes in gene expression).[4]
-
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as:
-
Rap1 Activation Assay: To confirm Epac activation.
-
Calcium Imaging: To measure changes in intracellular Ca2+ concentration.[1][3]
-
Western Blotting: To analyze the phosphorylation status of downstream targets.
-
Gene Expression Analysis (qPCR or RNA-seq): To assess changes in transcription.
-
Functional Assays: Such as cell adhesion, migration, or secretion assays.
-
Important Considerations
-
Cell Permeability: For intracellular targets, the AM ester form is strongly recommended.[7] If using the sodium salt, consider cell permeabilization techniques, although this is less common for live-cell experiments.
-
Specificity: While highly selective for Epac over PKA, it is good practice to include appropriate controls.[1] For example, using a PKA-specific activator (like N6-Benzoyl-cAMP) can help differentiate the observed effects.
-
Hydrolysis: Be aware that this compound can be hydrolyzed by phosphodiesterases (PDEs).[8] The 2'-O-Me group provides some resistance, but co-incubation with a broad-spectrum PDE inhibitor may be considered in some experimental contexts.
-
Vehicle Effects: Always include a DMSO vehicle control, as DMSO can have biological effects at higher concentrations.
By following these guidelines and protocols, researchers can confidently employ this compound and its AM ester to specifically probe Epac-mediated signaling pathways in primary cell cultures, advancing our understanding of cAMP's diverse physiological roles.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
In Vivo Applications and Delivery of 8-pCPT-2'-O-Me-cAMP: A Detailed Guide for Researchers
Application Notes and Protocols for the Selective Epac Activator in Preclinical Research
For researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the cAMP signaling pathway, the selective Exchange protein directly activated by cAMP (Epac) agonist, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), and its cell-permeable prodrug, this compound-AM, represent powerful pharmacological tools. These compounds allow for the specific investigation of Epac-mediated cellular processes, independent of Protein Kinase A (PKA) activation. This document provides a comprehensive overview of the in vivo applications, delivery methods, and detailed experimental protocols for this compound and its acetoxymethyl ester derivative.
Introduction to this compound and its AM-Ester
This compound is a potent and selective activator of Epac1 and Epac2, key intracellular sensors for the second messenger cAMP.[1] By activating Epac, this analog triggers downstream signaling cascades, most notably the activation of the small GTPase Rap1.[2][3] However, the inherent negative charge of the phosphate group in this compound limits its ability to cross cellular membranes.[4] To overcome this, the acetoxymethyl (AM) ester prodrug, this compound-AM, was developed. This modification renders the molecule more lipophilic, allowing it to readily penetrate the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound and leading to a significant accumulation of the active compound intracellularly.[4] This enhanced cell permeability makes the AM-ester form the preferred choice for most in vitro and in vivo applications.
In Vivo Applications
Preclinical studies in various animal models have demonstrated the therapeutic potential of activating the Epac signaling pathway with this compound-AM in a range of disease contexts.
Renal Ischemia-Reperfusion Injury
Activation of Epac has been shown to be protective in models of acute kidney injury. In a mouse model of renal ischemia-reperfusion injury, administration of this compound-AM has been demonstrated to preserve renal function and reduce tissue damage. The proposed mechanism involves the strengthening of endothelial barrier function and reduction of inflammation.
Cardiovascular Disease
In the context of cardiovascular research, Epac activation has been investigated for its role in protecting the heart from ischemia-reperfusion injury. Studies in rat models have suggested that activating Epac signaling can reduce infarct size and improve cardiac function following a heart attack.
Diabetes and Insulin Secretion
The Epac pathway plays a crucial role in glucose homeostasis. This compound-AM has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells in vitro and in isolated mouse islets.[5] This makes it a valuable tool for studying the mechanisms of insulin release and for exploring novel therapeutic strategies for type 2 diabetes.
Inflammation and Thrombosis
Epac signaling is implicated in the regulation of inflammatory responses and thrombosis. In a mouse model of endotoxemia, activation of Epac1 has been shown to reduce the secretion of von Willebrand factor (vWF), a key protein involved in blood clotting, suggesting a potential role for Epac agonists in mitigating inflammation-induced thrombosis.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of this compound and its AM-ester.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (Epac1 Activation) | 2.2 µM | In vitro Rap1 activation assay | [2] |
| ECmax (Rap1 Activation) | 0.1 µM (AM-ester) vs. 100 µM (non-AM) | HUVECs | |
| Effective Concentration (Insulin Secretion) | 1-10 µM (AM-ester) | Mouse islets | |
| In vitro PKA Activation | Weak activator | In vitro kinase assays | [2] |
Table 1: In Vitro Efficacy of this compound and its AM-Ester.
| Animal Model | Application | Compound | Dosage & Route of Administration | Outcome |
| Mouse | Renal Ischemia-Reperfusion Injury | This compound-AM | Intrarenal injection (specific dosage not detailed in abstracts) | Protected renal function |
| Rat | Myocardial Ischemia-Reperfusion Injury | This compound-AM | (Details require full-text access) | Reduced infarct size |
| Mouse | Endotoxemia (LPS-induced) | (EPAC1-specific agonist I942) | (Details require full-text access) | Reduced inflammation-induced vWF secretion |
| Mouse | Diabetes (isolated islets) | This compound-AM | 10 µM (in vitro treatment of islets) | Stimulated insulin secretion |
Table 2: Summary of In Vivo and Ex Vivo Studies with Epac Activators. (Note: Detailed in vivo dosage and administration protocols require access to full-text publications, which were not available in the provided search results.)
Experimental Protocols
The following are generalized protocols for key in vivo experiments. Researchers should consult the specific literature for detailed procedures and optimize them for their experimental setup.
Protocol 1: Mouse Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the protective effect of this compound-AM on renal function following ischemic injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound-AM
-
Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard protocol.
-
Surgical Preparation: Shave and disinfect the surgical area (flank or midline).
-
Kidney Exposure: Make an incision to expose the renal pedicle.
-
Ischemia Induction: Clamp the renal artery and vein for a defined period (e.g., 30-45 minutes).
-
Drug Administration: Immediately before reperfusion, administer this compound-AM or vehicle. The administration can be systemic (e.g., intravenous) or local (e.g., intrarenal injection). The precise dosage and optimal timing need to be determined from specific literature or through pilot studies.
-
Reperfusion: Remove the clamp to allow blood flow to return to the kidney.
-
Closure: Suture the incisions.
-
Post-operative Care: Provide analgesia and monitor the animal's recovery.
-
Endpoint Analysis: At a predetermined time point (e.g., 24-48 hours post-surgery), collect blood and kidney tissue for analysis of renal function (e.g., serum creatinine, BUN) and histology.
Protocol 2: Ex Vivo Insulin Secretion from Isolated Mouse Islets
Objective: To assess the effect of this compound-AM on glucose-stimulated insulin secretion.
Materials:
-
Pancreatic islets isolated from mice.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).
-
This compound-AM dissolved in DMSO.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours.
-
Stimulation: Transfer groups of islets to KRB buffer containing:
-
Low glucose (2.8 mM) + vehicle
-
Low glucose (2.8 mM) + this compound-AM (e.g., 10 µM)
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + this compound-AM (e.g., 10 µM)
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Assay: Measure insulin concentration in the supernatant using an ELISA kit.
Visualizations
Signaling Pathway of this compound
References
- 1. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8-pCPT-2'-O-Me-cAMP-AM Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 8-pCPT-2'-O-Me-cAMP-AM, a cell-permeable and selective activator of Exchange Protein directly Activated by cAMP (Epac). This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AM and how does it work?
This compound-AM is a cell-permeable analog of cyclic AMP (cAMP).[1] The "AM" (acetoxymethyl ester) group makes the molecule more lipophilic, allowing it to readily cross the plasma membrane.[2][3][4][5] Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, this compound.[3][4] This active form selectively binds to and activates Epac proteins (Epac1 and Epac2), which in turn activate the small G-protein Rap1.[1][6] This activation is independent of Protein Kinase A (PKA), another primary target of cAMP.[7][8]
Q2: What is the primary advantage of using the AM ester form over the non-AM ester form?
The primary advantage is significantly improved cell permeability.[2][5] The non-AM ester form, this compound, has poor membrane permeability due to its charged phosphate group.[5] The AM ester version is over 100 times more cell-permeable, allowing for the use of much lower concentrations to achieve a comparable or even more potent biological effect.[2][5][9]
Q3: How should I properly store and handle this compound-AM?
Proper storage is critical for maintaining the compound's activity. Refer to the table below for a summary of storage recommendations.
| Storage Condition | Recommendation | Duration |
| As Supplied (Lyophilized Solid) | Store desiccated at -20°C. | Up to 2 years.[3] |
| Stock Solution (in DMSO) | Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | Up to 1 month at -20°C.[3] Up to 6 months at -80°C.[1] |
| Working Solutions | Prepare fresh working solutions from the stock for each experiment.[10] | Use immediately. |
Important Handling Precaution: Avoid unnecessary exposure of the AM ester to aqueous solutions containing esterases, such as serum-containing media, as this will lead to premature cleavage and reduced cell permeability.[3][4][11]
Troubleshooting Guide
Issue 1: No observable biological effect after treatment.
If you do not observe the expected biological response after applying this compound-AM, consider the following potential causes and solutions.
Question: I am not seeing any effect of this compound-AM in my experiment. What could be wrong?
Answer: A lack of response can stem from several factors, from compound integrity to the specifics of your experimental setup. Follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting the absence of a biological response to this compound-AM.
Detailed Methodologies:
-
Dose-Response Experiment:
-
Seed your cells at the desired density and allow them to adhere/stabilize.
-
Prepare a series of dilutions of this compound-AM in serum-free medium, for example, ranging from 0.1 µM to 20 µM.[1]
-
Replace the culture medium with the prepared drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubate for a fixed period (e.g., 30 minutes).[1]
-
Lyse the cells and perform a downstream assay to measure the activation of the Epac pathway (e.g., a Rap1 activation assay).
-
-
Rap1 Activation Assay (Pull-down):
-
After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with a GST-fusion protein of the Ras-binding domain of RalGDS (which specifically binds to GTP-bound Rap1) coupled to glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Rap1 antibody. An increase in the amount of pulled-down Rap1 indicates its activation.
-
Issue 2: The observed effect is weaker than expected.
A diminished response could be due to premature degradation of the compound or suboptimal experimental conditions.
Question: The response to this compound-AM is present but weaker than published data suggests. How can I improve it?
Answer: A weak response is often due to the premature cleavage of the AM ester before it can enter the cells.
Key Consideration: Presence of Serum
The acetoxymethyl ester group is susceptible to cleavage by esterases present in serum.[3][4] Applying the compound in serum-containing media will reduce its cell permeability and thus its intracellular efficacy.
Experimental Protocol: Serum-Free Application
-
Culture your cells in their standard growth medium containing serum.
-
Before treatment, wash the cells once with serum-free medium or a buffered salt solution (e.g., PBS).
-
Prepare the desired concentration of this compound-AM in serum-free medium.
-
Apply the treatment solution to the cells and incubate for the desired duration.
-
If long-term incubation is required and serum is necessary for cell viability, consider a pre-incubation period in serum-free medium with the compound, followed by the addition of serum.
Caption: The impact of extracellular vs. intracellular cleavage on the efficacy of this compound-AM.
Issue 3: High cell toxicity or death is observed.
While generally well-tolerated, high concentrations or prolonged exposure to this compound-AM can lead to cytotoxicity in some cell lines.
Question: I am observing significant cell death after treatment. What can I do to mitigate this?
Answer: Cytotoxicity is often dose and time-dependent. It can also be exacerbated by the solvent used to dissolve the compound.
Troubleshooting Steps:
-
Reduce Concentration: Perform a dose-response curve to find the lowest effective concentration that elicits the desired biological response without causing significant cell death.
-
Shorten Exposure Time: Determine the minimal incubation time required to observe the effect. A time-course experiment can help optimize this.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Always include a vehicle-only control in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.
Quantitative Data Summary
| Parameter | Value/Range | Cell Line/System | Reference |
| Effective Concentration | 0.1 - 20 µM | HUVECs, INS-1 cells | [1][2] |
| ECmax for Rap1 Activation | ~0.1 µM | HUVECs | [2] |
| Incubation Time | 30 seconds - 60 minutes | INS-1 cells, Hypoxia model | [1] |
| Solubility in DMSO | Up to 100 mM | N/A | |
| Purity (HPLC) | ≥97% | N/A | [3] |
Signaling Pathway Overview
The following diagram illustrates the mechanism of action of this compound-AM.
Caption: Activation of the Epac-Rap1 signaling pathway by this compound-AM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sinobiological.com [sinobiological.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with this compound-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tebubio.com [tebubio.com]
Improving the solubility of 8-pCPT-2'-O-Me-cAMP for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 8-pCPT-2'-O-Me-cAMP and its cell-permeable analog, this compound-AM, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of cyclic AMP (cAMP).[1][2][3] It is a potent and selective activator of Epac (Exchange Protein Directly Activated by cAMP), also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs).[1][3][4] Unlike the endogenous messenger cAMP, this compound is highly selective for Epac over Protein Kinase A (PKA), making it a valuable tool for studying Epac-specific signaling pathways.[1][2][5] Its primary action is to induce a conformational change in Epac, leading to the activation of the small G protein Rap1.[1][2]
Q2: What is the difference between this compound and this compound-AM?
This compound-AM is an acetoxymethyl ester (AM) derivative of this compound.[6][7] This modification significantly increases its cell permeability.[8][9] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule.[8][10] Therefore, for experiments involving live cells, the AM version is generally preferred for more efficient intracellular delivery.
Q3: What are the recommended storage conditions for this compound and its AM ester?
-
Solid Form: Both compounds should be stored as a crystalline solid or lyophilized powder at -20°C for long-term stability, with some suppliers suggesting storage for up to 2-3 years under these conditions.[6][7]
-
Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6] Stock solutions in DMSO are typically stable for up to 1-6 months when stored at -20°C or -80°C.[3][6]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound or this compound-AM
Question: I am having trouble dissolving the compound. What should I do?
Answer: Solubility issues can arise from using an inappropriate solvent or incorrect technique. Follow these steps to improve solubility:
-
Choose the Right Solvent: Refer to the solubility data table below. DMSO is the recommended solvent for preparing high-concentration stock solutions of both this compound and its AM ester.[5] For aqueous buffers like PBS, the solubility is lower.[5]
-
Use Gentle Warming and Vortexing: After adding the solvent, gently warm the solution (e.g., in a 37°C water bath) and vortex intermittently to aid dissolution.
-
Sonication: If the compound still does not dissolve, brief sonication in an ultrasonic water bath can be effective.[6]
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can affect the solubility of some compounds.[6]
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | DMSO | 25 mg/mL[5] |
| DMF | 30 mg/mL[5] | |
| Ethanol | 0.5 mg/mL[5] | |
| PBS (pH 7.2) | 10 mg/mL[5] | |
| H₂O | >10 mg/mL[11] | |
| This compound-AM | DMSO | 50 mg/mL[7], 55.79 mg/mL (100 mM)[6] |
Issue 2: Compound Precipitates After Dilution in Aqueous Media
Question: My compound dissolved in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds initially dissolved in organic solvents. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of the compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in the culture medium (e.g., 0.1% to 0.5%) can help keep the compound in solution. However, be mindful that DMSO can have its own biological effects, so it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Surfactant or Carrier Protein: For in vitro assays, a non-ionic surfactant like Pluronic F-127 (at a low concentration, e.g., 0.02%) can aid in solubilization.[1] In some cases, pre-complexing the compound with bovine serum albumin (BSA) can also improve its stability in aqueous solutions.
-
Add to Serum-Free Media First: When using this compound-AM, it is recommended to add it to serum-free media. Esterases present in serum can cleave the AM group extracellularly, reducing the compound's permeability.[7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the Compound: Carefully weigh out the desired amount of this compound or this compound-AM in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cultured Cells
-
Thaw Stock Solution: Thaw an aliquot of the this compound-AM stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution to an intermediate concentration in serum-free cell culture medium.
-
Treat Cells: Add the working solution to your cell culture plates to achieve the desired final concentration. Gently swirl the plates to ensure even distribution.
-
Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO (the vehicle) in the culture medium.
-
Incubate: Incubate the cells for the desired period as determined by your experimental protocol.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its use.
Caption: Signaling pathway of this compound-AM.
Caption: General experimental workflow for using this compound-AM.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sinobiological.com [sinobiological.com]
- 8. tebubio.com [tebubio.com]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. 8-pCPT-2μ-O-Me-cAMP|lookchem [lookchem.com]
Stability of 8-pCPT-2'-O-Me-cAMP in different media
Welcome to the technical support center for 8-pCPT-2'-O-Me-cAMP and its acetoxymethyl ester prodrug, this compound-AM. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this potent Epac activator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound and its AM ester?
A: For this compound, several solvents can be used, including DMF, DMSO, ethanol, and PBS (pH 7.2)[1]. For the cell-permeable prodrug, this compound-AM, it is highly recommended to use anhydrous DMSO to prepare stock solutions[2]. This is crucial to prevent premature hydrolysis of the acetoxymethyl (AM) ester group, which would compromise its cell permeability. The solubility of the AM ester in DMSO is up to 100 mM.
Q2: How should I store the dry compound and my stock solutions for optimal stability?
A: Both the powdered form of this compound and its AM ester should be stored at -20°C[1][3][4]. Under these conditions, the parent compound is stable for at least four years[1]. For stock solutions of the AM ester, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to one month[5].
Q3: I am not seeing the expected biological effect with this compound-AM in my cell-based assay. What could be the issue?
A: There are several potential reasons for a lack of efficacy. A primary consideration is the premature hydrolysis of the AM ester. When applying this compound-AM to cell cultures, it is critical to do so in serum-free media. Esterases present in serum can rapidly cleave the AM group, preventing the compound from efficiently crossing the cell membrane[6]. It is also advisable to minimize the exposure of the compound to aqueous media before it reaches the cells; dilutions in buffers like PBS should be made immediately prior to the experiment.
Q4: What is the primary mechanism of action of this compound?
A: this compound is a selective activator of Epac (Exchange Protein directly Activated by cAMP)[7][8]. Upon activation, Epac functions as a guanine nucleotide exchange factor (GEF) for the small G protein Rap1. This signaling pathway is distinct from the protein kinase A (PKA) pathway, which is another major downstream effector of cAMP.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound and stock solutions are stored at the correct temperatures. For the AM ester, always use anhydrous DMSO for stock solutions and prepare working dilutions in serum-free media immediately before use. |
| Low cell permeability of this compound-AM | Premature hydrolysis of the acetoxymethyl ester by esterases in the cell culture medium. | Use serum-free medium for your experiments. Minimize the time the AM ester is in aqueous solution before it is added to the cells. |
| Unexpected off-target effects | Potential activation of PKA at very high concentrations. | While this compound is highly selective for Epac, it's good practice to perform a dose-response experiment to determine the optimal concentration for Epac activation without significant PKA involvement in your specific system. |
Stability Data
Quantitative data on the half-life of this compound in different laboratory media is not extensively available in published literature. The stability is highly dependent on the presence of enzymes like phosphodiesterases and esterases.
This compound (Parent Compound): This analog is designed for increased stability against phosphodiesterases (PDEs) compared to native cAMP[9]. However, it can still be degraded by cellular enzymes over time.
This compound-AM (Prodrug): The AM ester is intentionally designed to be labile to cellular esterases to release the active compound intracellularly. Its stability in aqueous solutions, especially those containing biological materials like serum, is low.
Recommended Storage Conditions and Known Stability:
| Compound | Form | Storage Temperature | Known Stability |
| This compound | Dry Powder | -20°C | ≥ 4 years[1] |
| This compound-AM | Dry Powder | -20°C | Refer to manufacturer's datasheet |
| This compound-AM | Stock Solution in DMSO | -20°C | 1 month[5] |
| This compound-AM | Stock Solution in DMSO | -80°C | 6 months[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a common laboratory buffer, such as Phosphate-Buffered Saline (PBS), using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer modifier
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution in PBS (pH 7.4) to the final desired concentration for the stability study (e.g., 100 µM).
-
Time Zero (T0) Sample: Immediately after preparing the test solution, take an aliquot and analyze it by HPLC to determine the initial concentration. This will serve as your T0 reference.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. A common method could involve a C18 column with a gradient elution of acetonitrile in water (with 0.1% TFA). Monitor the absorbance at the λmax of this compound (approximately 283 nm[1]).
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. bio-techne.com [bio-techne.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
Off-target effects of 8-pCPT-2'-O-Me-cAMP to consider
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Epac activator, 8-pCPT-2'-O-Me-cAMP, and its cell-permeable prodrug, this compound-AM.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound?
This compound is a potent analog of cyclic AMP (cAMP) that is highly selective for the Exchange protein directly activated by cAMP (Epac).[1] It binds to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that leads to the activation of the small G-protein, Rap1.[1] This compound is a valuable tool for studying the PKA-independent signaling pathways of cAMP.[2][3]
Q2: How selective is this compound for Epac over Protein Kinase A (PKA)?
This compound is strongly selective for Epac over PKA.[1] The 2'-O-methyl group on the ribose moiety of the cAMP analog significantly reduces its affinity for PKA.[2] While it is considered a weak activator of PKA, at high concentrations, the possibility of PKA activation should be considered.[2] In many cellular systems, at concentrations effective for Epac activation, its effects are not blocked by PKA inhibitors.[2] However, there are conflicting reports, with some studies suggesting a potential role for PKA interaction in specific cellular responses like insulin secretion.[4]
Q3: Are there any known off-target effects of this compound besides potential PKA activation?
Yes, several potential off-target effects should be considered:
-
Phosphodiesterase (PDE) Inhibition: Some derivatives of 8-CPT-cAMP have been reported to inhibit PDEs. While this compound is reported to have increased stability against hydrolysis by PDEs, its potential to inhibit various PDE isoforms, especially at higher concentrations, has not been exhaustively characterized.
-
P2Y12 Receptor Interaction: There is a report suggesting a potential off-target effect on P2Y12 receptors in blood platelets. The P2Y12 receptor is a G-protein coupled receptor for ADP that is crucial for platelet aggregation.[5][6][7][8] Researchers working with platelets or cells expressing P2Y12 should be aware of this potential interaction.
-
Ion Channels: While direct evidence for this compound is limited, a related compound, 8-cpt-cAMP, has been shown to interact with the extracellular part of the epithelial sodium channel (ENaC). This suggests that other cyclic nucleotide-gated channels could be potential off-targets.
Q4: I am using the cell-permeable AM ester version. What specific controls should I use?
When using this compound-AM, it is crucial to control for the effects of the acetoxymethyl (AM) ester group and its hydrolysis byproducts. The AM ester is cleaved by intracellular esterases to release the active compound, but this process also generates formaldehyde and acetic acid, which can have their own biological effects.[9]
-
Control for AM Ester Byproducts: A recommended control is to treat cells with a compound that mimics the hydrolysis of the AM ester without the active molecule, such as AM-esterified fluorescein.
-
Extracellular Hydrolysis: For in vivo or experiments with serum, be aware that extracellular esterases can cleave the AM group, preventing cell entry.[10][11] Consider using serum-free media for cell culture experiments.[12]
Q5: My experimental results are unexpected. How can I troubleshoot for potential off-target effects?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a full dose-response curve for this compound in your experimental system. Off-target effects often manifest at higher concentrations.
-
Use of Inhibitors:
-
To rule out PKA activation, use specific PKA inhibitors such as H-89 or KT 5720 in conjunction with this compound.
-
If PDE inhibition is suspected, consider using a broad-spectrum PDE inhibitor like IBMX as a positive control and to see if it phenocopies the effects of high concentrations of this compound.
-
-
Use a Structurally Different Epac Activator: Compare the effects of this compound with a structurally unrelated Epac activator, if available.
-
Knockdown/Knockout of the Target: The most definitive control is to repeat the experiment in cells where Epac1 and/or Epac2 have been knocked down (e.g., using siRNA) or knocked out.
Quantitative Data Summary
The following table summarizes the known selectivity and potential off-target interactions of this compound. It is important to note the lack of precise quantitative data for many of the potential off-target interactions, highlighting the need for empirical validation in your specific experimental system.
| Target | Interaction | Quantitative Data | Notes |
| Epac1/Epac2 | Agonist/Activator | AC50 = 1.8 µM[1] | Primary target. Does not discriminate between Epac1 and Epac2.[1] |
| PKA | Weak Agonist/Activator | Ka not well-defined. | Significantly less potent than for Epac. Effects at concentrations for Epac activation are often not blocked by PKA inhibitors.[2] |
| PDEs | Potential Inhibitor | IC50 values not reported. | Some 8-CPT derivatives are known to inhibit PDEs. |
| P2Y12 Receptors | Potential Antagonist | Ki or IC50 not reported. | Reported as a potential off-target in platelets. |
Experimental Protocols
Protocol 1: Assessing PKA Activation
This protocol provides a general method for determining if this compound activates PKA in your system using a colorimetric kinase activity assay.
Materials:
-
Cells or tissue lysate of interest
-
PKA Kinase Activity Kit (e.g., Abcam ab139435, Arbor Assays K027-H1)[13][14]
-
This compound
-
Forskolin (positive control for cAMP pathway activation)
-
PKA inhibitor (e.g., H-89)
Procedure:
-
Prepare cell or tissue lysates according to the kinase activity kit manufacturer's instructions.
-
Prepare a dilution series of this compound in kinase assay buffer. A typical concentration range to test would be from 1 µM to 100 µM.
-
In a microtiter plate with a bound PKA substrate, add your cell lysate, the this compound dilutions, and control treatments (vehicle, forskolin, this compound + PKA inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the time recommended in the kit protocol (typically 60-90 minutes).
-
Stop the reaction and add the phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Compare the signal from the this compound treated samples to the vehicle control. A significant increase in signal that is blocked by a PKA inhibitor indicates PKA activation.
Protocol 2: Assessing Phosphodiesterase (PDE) Inhibition
This protocol outlines a method to screen for PDE inhibitory activity of this compound using a generic PDE activity assay kit.
Materials:
-
Recombinant PDE isoforms of interest (e.g., PDE4, PDE5)
-
PDE Activity Assay Kit (e.g., Abcam ab139460)[15]
-
This compound
-
A known inhibitor for the PDE isoform being tested (e.g., Rolipram for PDE4) as a positive control.
-
cAMP or cGMP as substrate
Procedure:
-
In a microplate, add the PDE assay buffer, the recombinant PDE enzyme, and a dilution series of this compound (e.g., 1 µM to 100 µM). Include a vehicle control and a positive control inhibitor.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (cAMP or cGMP) and 5'-nucleotidase (which is part of the assay kit to convert the product AMP/GMP to a detectable phosphate).
-
Incubate at the recommended temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the reagent to detect the generated phosphate (e.g., a malachite green-based reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value if a dose-dependent inhibition is observed.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. arborassays.com [arborassays.com]
- 14. abcam.com [abcam.com]
- 15. content.abcam.com [content.abcam.com]
How to minimize cytotoxicity of 8-pCPT-2'-O-Me-cAMP-AM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-pCPT-2'-O-Me-cAMP-AM, a potent and cell-permeable activator of Exchange protein directly activated by cAMP (Epac). The primary focus of this resource is to provide strategies to minimize potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AM and how does it work?
This compound-AM is a cell-permeable analog of cyclic AMP (cAMP) that selectively activates Epac, a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1] The acetoxymethyl (AM) ester modification enhances its ability to cross the plasma membrane. Once inside the cell, intracellular esterases cleave the AM group, releasing the active form, this compound, which then activates the Epac signaling pathway.[1]
Q2: What are the primary applications of this compound-AM in research?
This compound is widely used to study the physiological roles of the Epac signaling pathway, which is involved in various cellular processes including cell adhesion, proliferation, differentiation, and insulin secretion.[2][3] Its selectivity for Epac over Protein Kinase A (PKA) makes it a valuable tool to dissect cAMP-mediated signaling pathways.[3]
Q3: Why am I observing cytotoxicity in my experiments with this compound-AM?
Cytotoxicity associated with this compound-AM can arise from two main sources:
-
On-target effects: Prolonged or excessive activation of the Epac signaling pathway can, in some cell types, lead to apoptosis or cell cycle arrest.
-
Off-target effects due to byproducts: The cleavage of the AM ester group by intracellular esterases releases formaldehyde and acetic acid as byproducts. Formaldehyde, in particular, is a known cytotoxic agent that can induce cellular stress and cell death.
Q4: How can I minimize the cytotoxicity of this compound-AM?
Minimizing cytotoxicity is crucial for obtaining meaningful experimental results. Key strategies include:
-
Dose-response and time-course experiments: Determine the lowest effective concentration and the shortest incubation time required to elicit the desired biological response.
-
Use of appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Serum-free conditions during treatment: Serum contains esterases that can prematurely cleave the AM group extracellularly, reducing the compound's efficacy and potentially increasing extracellular concentrations of cytotoxic byproducts.[1]
-
Consideration of formaldehyde scavengers: In cases of persistent cytotoxicity, the use of formaldehyde scavengers like N-acetyl-L-cysteine (NAC) may be explored, though potential interactions with the experimental system should be carefully evaluated.
Q5: How should I prepare and store this compound-AM?
For optimal stability, store the solid compound at -20°C. Prepare a stock solution in anhydrous DMSO (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in serum-free medium immediately before use.
Data Presentation
Direct comparative IC50 data for the cytotoxicity of this compound-AM across multiple cell lines is limited in the current literature. Researchers are strongly encouraged to determine these values empirically for their specific experimental system. The following table provides a template for recording experimentally determined IC50 values.
Table 1: User-Defined Cytotoxicity (IC50) of this compound-AM
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., HeLa | 24 | User-determined | MTT |
| e.g., HEK293 | 48 | User-determined | Calcein AM |
| Your Cell Line |
As formaldehyde is a known cytotoxic byproduct of this compound-AM, the following table provides representative IC50 values for formaldehyde-induced cytotoxicity in different cell lines to serve as a reference.
Table 2: Representative Cytotoxicity (IC50) of Formaldehyde
| Cell Line | Incubation Time (hours) | IC50 (mM) | Reference |
| Human Osteoblastic Cells (U2OS) | Not specified | ~3 | |
| Human Oral Fibroblasts | 1 | Varies with conditions | |
| Human Oral Epithelial Cells | 1 | Varies with conditions |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound-AM using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound-AM.
Materials:
-
This compound-AM
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound-AM in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control (medium only).
-
Carefully remove the complete medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
-
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations
-
Possible Cause: The cell line is highly sensitive to the compound or its byproducts.
-
Troubleshooting Steps:
-
Reduce Concentration and Incubation Time: Perform a more detailed dose-response curve with lower concentrations and shorter incubation times.
-
Verify Compound Purity: Ensure the purity of the this compound-AM.
-
Assess Formaldehyde Toxicity: As a control, test the cytotoxicity of formaldehyde on your cell line to understand its sensitivity to this byproduct.
-
Consider a Different Analog: If cytotoxicity remains an issue, consider using the non-AM ester version (this compound) with a cell permeabilization agent, although this may introduce other experimental variables.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell health, compound preparation, or assay procedure.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound-AM for each experiment from a frozen stock.
-
Ensure Complete Solubilization: After adding the solubilization buffer in the MTT assay, ensure all formazan crystals are fully dissolved before reading the plate.
-
Check for Contamination: Regularly check cell cultures for microbial contamination.
-
Issue 3: No Biological Effect Observed
-
Possible Cause: Insufficient intracellular concentration of the active compound.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Test the compound on a cell line known to respond to Epac activation.
-
Avoid Serum During Treatment: Ensure that the treatment is performed in serum-free medium to prevent extracellular degradation of the AM ester.[1]
-
Increase Concentration or Incubation Time: Gradually increase the concentration and/or incubation time, while monitoring for cytotoxicity.
-
Check for Epac Expression: Confirm that your cell line of interest expresses Epac1 and/or Epac2.
-
Visualizations
References
Preventing hydrolysis of 8-pCPT-2'-O-Me-cAMP-AM before cell entry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the premature hydrolysis of 8-pCPT-2'-O-Me-cAMP-AM, ensuring its effective delivery and activation within target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AM and what is its mechanism of action?
This compound-AM is a cell-permeable analog of cyclic AMP (cAMP) that selectively activates the Exchange Protein directly Activated by cAMP (Epac).[1][2] The acetoxymethyl (AM) ester group masks the negative charge of the phosphate group, rendering the molecule hydrophobic and allowing it to passively diffuse across the plasma membrane.[3][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant this compound, which then activates the Epac signaling pathway.[2][5][6]
Q2: Why is preventing premature hydrolysis of the AM ester important?
Premature hydrolysis of the AM ester outside the cell will generate the charged, active form of the compound, this compound. This charged molecule is membrane-impermeant and therefore cannot enter the cell to reach its intracellular target, Epac.[1][3] This will lead to a significant reduction in the effective concentration of the compound reaching the cytosol, resulting in diminished or no observable biological effect.[7]
Q3: What are the main causes of premature hydrolysis of this compound-AM?
The primary causes of premature hydrolysis include:
-
Extracellular Esterases: Esterases present in serum-containing cell culture media can cleave the AM ester before the compound enters the cell.[8][9]
-
Aqueous Environments: Prolonged exposure to aqueous solutions, especially at non-neutral pH, can lead to spontaneous hydrolysis of the ester bond.[10]
-
Improper Storage and Handling: Repeated freeze-thaw cycles and exposure to moisture can degrade the compound.[7][11]
Q4: How should this compound-AM be stored?
Proper storage is critical to maintain the integrity of the compound.
| Storage Condition | Duration |
| Lyophilized solid at -20°C | Up to 2 years[9] |
| Lyophilized solid at -70°C | Up to 6 months[11] |
| Stock solution in anhydrous DMSO at -20°C | Up to 1 month[1][9] |
| Stock solution in anhydrous DMSO at -80°C | Up to 6 months[1] |
It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide: Preventing Premature Hydrolysis
This guide provides a systematic approach to troubleshoot experiments where premature hydrolysis of this compound-AM is suspected.
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular response | Premature hydrolysis by serum esterases. | - Perform experiments in serum-free media.[8][9]- If serum is required, reduce the serum concentration and incubation time as much as possible. |
| Spontaneous hydrolysis in aqueous buffer. | - Prepare the final working solution immediately before use.- Minimize the time the compound is in aqueous solution. | |
| Incomplete dissolution in aqueous media. | - Use a dispersing agent like Pluronic® F-127 to improve solubility. Note that long-term storage with Pluronic® F-127 is not recommended.[4][12] | |
| Inconsistent results between experiments | Degradation of stock solution. | - Aliquot the stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles.[11]- Ensure the DMSO is of high quality and anhydrous to prevent moisture contamination.[7] |
| Presence of primary or secondary amines in the buffer. | - Avoid using buffers containing primary or secondary amines (e.g., Tris) as they can cleave AM esters. Use buffers like HEPES or PBS.[7] | |
| High background signal (if using a fluorescent readout) | Extracellular hydrolysis and activity. | - Wash cells thoroughly with dye-free buffer after loading to remove any extracellularly hydrolyzed compound.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound-AM Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound-AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-50 mM.[2][9]
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][9]
Protocol 2: Cell Treatment with this compound-AM
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Media Change (Crucial Step): Just before treatment, replace the serum-containing growth medium with serum-free medium.[8][9] This minimizes the presence of extracellular esterases.
-
Preparation of Working Solution: Thaw a single aliquot of the DMSO stock solution. Dilute the stock solution to the final desired working concentration (typically 1-10 µM) in the serum-free medium.[4] Prepare this working solution immediately before adding it to the cells.
-
Cell Treatment: Add the working solution to the cells and incubate for the desired period.
-
Washing: After incubation, wash the cells with an appropriate buffer (e.g., PBS) to remove any remaining extracellular compound.
-
Downstream Analysis: Proceed with the planned downstream analysis (e.g., measuring Rap1 activation, insulin secretion, etc.).[1][2]
Visualizations
Caption: Mechanism of action and premature hydrolysis of this compound-AM.
Caption: Troubleshooting workflow for experiments with this compound-AM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. tebubio.com [tebubio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. usbio.net [usbio.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Common pitfalls in experiments using 8-pCPT-2'-O-Me-cAMP
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using 8-pCPT-2'-O-Me-cAMP and its cell-permeable analog, this compound-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is to specifically activate the Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine nucleotide exchange factor (cAMP-GEF).[1] It is a potent activator of Epac1 and Epac2, leading to the activation of the small G-protein Rap1.[2] Importantly, this compound is a weak activator of Protein Kinase A (PKA), making it a valuable tool for studying Epac-specific signaling pathways.[2]
Q2: What is the difference between this compound and this compound-AM? When should I use each?
This compound has poor membrane permeability due to its charged phosphate group. The "-AM" version is an acetoxymethyl ester prodrug that is more lipophilic and readily crosses cell membranes.[3] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound. For experiments with intact cells, the AM version is strongly recommended for improved efficacy.[3][4] The non-AM form is suitable for cell-free assays, such as in vitro Rap1 activation assays with cell lysates.
Q3: What are the known off-target effects of this compound?
While highly selective for Epac over PKA, some off-target effects have been reported. The parent compound, 8-CPT-cAMP, has been shown to inhibit certain phosphodiesterases (PDEs). There is also evidence that this compound can have off-target effects on P2Y12 receptors in blood platelets. Researchers should be aware of these potential confounding factors and use appropriate controls.
Q4: How should I store and handle this compound and its AM ester?
To ensure stability, the solid compound should be stored at -20°C.[1] For the AM ester, stock solutions are typically prepared in DMSO and should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] It is recommended to prepare fresh working solutions from the stock for each experiment. Protect both the solid compound and its solutions from light.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak response in cell-based assays with this compound-AM | Suboptimal compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Concentrations can range from 0.1 µM to 100 µM. |
| Low expression of Epac in the cell line | Confirm Epac1 and/or Epac2 expression in your cells using Western blot or qPCR. | |
| Cleavage of the AM ester by serum esterases | For experiments with the AM ester, it is crucial to use serum-free or low-serum media, as esterases in serum can cleave the AM group before the compound enters the cell.[2] | |
| Incorrect storage or handling of the compound | Ensure the compound has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles of stock solutions.[1][5] | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell density, passage number, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase. |
| Variability in compound preparation | Always prepare fresh working dilutions from a single-use aliquot of the stock solution for each experiment. | |
| Presence of serum in the media | As mentioned above, use serum-free media for consistent results with the AM ester. | |
| Observed effects may not be Epac-mediated | Potential off-target effects | Use a multi-pronged approach to confirm Epac's role: 1. Use a PKA-selective cAMP analog (e.g., N6-Benzoyl-cAMP) as a negative control. 2. Use a PKA inhibitor (e.g., H-89) to rule out PKA involvement.[6] 3. If possible, use cells with knockdown or knockout of Epac1 and/or Epac2. |
| Metabolism of the compound | Be aware that metabolites of the compound could have biological activity. Time-course experiments can help to distinguish immediate from downstream effects. |
Data Presentation
Table 1: Solubility of this compound and its AM Ester
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | 25 mg/mL |
| DMF | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| This compound-AM | DMSO | 50 mg/mL (up to 100 mM) |
| Aqueous Solution | Poorly soluble |
Table 2: Recommended Concentration Ranges for Common Experiments
| Experiment | Compound | Cell Line/System | Recommended Concentration | Incubation Time |
| Rap1 Activation | This compound-AM | INS-1 cells | 0.1 - 3.0 µM | 2.5 - 30 minutes |
| Calcium Mobilization | This compound | INS-1 cells | 10 - 100 µM | Seconds to minutes |
| CRE-Luciferase Reporter Assay | This compound | HEK293 cells | Varies, requires optimization | 4 - 6 hours |
Experimental Protocols
Protocol 1: Rap1 Activation Assay
This protocol is adapted from commercially available kits and published literature.[6][7]
Materials:
-
Cells of interest
-
This compound-AM
-
Serum-free cell culture medium
-
Ice-cold PBS
-
1X Assay/Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)
-
RalGDS-RBD agarose beads
-
GTPγS (positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium for at least 4 hours.
-
Treat cells with the desired concentration of this compound-AM for the appropriate time. Include vehicle-treated controls.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold 1X Assay/Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentration of the supernatants.
-
To a fraction of the lysate, add GTPγS (positive control) or GDP (negative control) and incubate for 30 minutes at 30°C with agitation. Stop the reaction by adding MgCl₂.
-
Incubate an equal amount of protein from each sample with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with 1X Assay/Lysis Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
Protocol 2: Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol is a general guideline based on common laboratory practices.[8]
Materials:
-
Cells plated on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare a Fura-2 AM loading solution in HBS containing a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to the cells.
-
Place the plate or coverslip in the fluorescence imaging system.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired final concentration and continue recording the fluorescence ratio.
-
Analyze the change in the F340/F380 ratio over time to determine the intracellular calcium mobilization.
Protocol 3: PKA Activity Assessment using a CRE-Luciferase Reporter Assay
This protocol provides a method to confirm the low PKA-activating potential of this compound.[9][10]
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter construct
-
This compound
-
Forskolin (positive control for PKA activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the CRE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Replace the medium with serum-free medium.
-
Treat the cells with various concentrations of this compound.
-
Include a positive control group treated with forskolin (e.g., 10 µM) and a vehicle control group.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Compare the luciferase activity in the this compound-treated wells to the forskolin-treated and vehicle control wells. A minimal increase in luciferase activity with this compound treatment compared to forskolin confirms its low PKA-activating potential.
Visualizations
Caption: Epac Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for using this compound.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Ensuring complete conversion of 8-pCPT-2'-O-Me-cAMP-AM to its active form
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete conversion of 8-pCPT-2'-O-Me-cAMP-AM to its active form, this compound, for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AM and how does it become active?
This compound-AM is a cell-permeable analog of cyclic AMP (cAMP).[1][2] It is a prodrug, meaning it is inactive until chemically altered within the cell. The acetoxymethyl (AM) ester group increases its lipophilicity, allowing it to efficiently cross the cell membrane.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active metabolite, this compound.[2][3] This active form is a potent and selective activator of the Exchange protein directly activated by cAMP (Epac), with significantly weaker effects on Protein Kinase A (PKA).[4][5][6]
Q2: What is the primary signaling pathway activated by this compound?
The primary signaling pathway activated by this compound is the Epac-Rap1 pathway.[7] Upon binding of the active compound, Epac undergoes a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation. Activated Rap1 can then influence a variety of downstream cellular processes, including cell adhesion, junction tightening, and exocytosis.[1][7][8]
Q3: How should this compound-AM be stored and handled?
Proper storage and handling are critical to maintain the integrity of the compound. It is recommended to store the solid compound at -20°C or -70°C and to avoid repeated freeze-thaw cycles.[1][8] For experimental use, prepare concentrated stock solutions in a dry, high-quality solvent like DMSO and store these aliquots at -20°C or -80°C for up to one month.[2][7] When preparing working solutions, it is crucial to minimize exposure to aqueous environments containing esterases.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound-AM.
Problem 1: Lack of or weak cellular response after treatment.
| Possible Cause | Troubleshooting Step |
| Incomplete conversion to the active form | 1. Optimize incubation time: The rate of AM ester cleavage can vary between cell types due to differing intracellular esterase activity. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine the optimal incubation time for your specific cell line.[7] 2. Increase compound concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment to identify the optimal concentration.[5][7] 3. Verify intracellular esterase activity: If conversion is still suspected to be low, consider using a general esterase activity assay in your cell lysates. |
| Premature extracellular hydrolysis | 1. Use serum-free media: Serum contains extracellular esterases that can cleave the AM group before the compound enters the cell, significantly reducing its efficacy.[2][9] Always apply this compound-AM in serum-free medium.[10] 2. Minimize exposure time in aqueous solutions: Prepare fresh dilutions of the compound just before adding to the cells. |
| Compound degradation | 1. Use fresh aliquots: Ensure that the stock solution has not undergone multiple freeze-thaw cycles.[8] 2. Verify compound purity: If possible, check the purity of your compound, especially if it has been stored for an extended period. |
Problem 2: Suspected off-target effects or non-specific responses.
| Possible Cause | Troubleshooting Step |
| Activation of PKA at high concentrations | 1. Perform a PKA activity assay: Use a CRE-luciferase reporter assay to determine if PKA is being activated at the concentrations used. This compound should not significantly stimulate this reporter.[5] 2. Use a PKA-specific inhibitor: Co-treat cells with a PKA inhibitor (e.g., H89, KT5720) to see if the observed effect is attenuated.[11] 3. Use a PKA-selective activator as a control: Compare the effects with a PKA-selective cAMP analog. |
| Interaction with other cellular components | 1. Use an Epac-specific inhibitor: To confirm that the observed effect is Epac-mediated, use a specific Epac inhibitor as a control. 2. Use the inactive precursor as a control: The non-AM ester form, this compound, is not cell-permeable and can be used as a negative control for extracellular effects.[7] |
Experimental Protocols & Data
Protocol 1: Assessment of Epac Activation using a Rap1 Activation Assay
This protocol provides a method to directly measure the activation of Rap1, a key downstream effector of Epac.
-
Cell Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free medium for 2-4 hours. Treat cells with this compound-AM at various concentrations and for different durations in serum-free medium.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Rap1 Pulldown: Incubate cell lysates with a GST-fusion protein of the RalGDS-Rap binding domain (RBD), which specifically binds to GTP-bound (active) Rap1.
-
Western Blotting: Elute the pulled-down proteins and analyze the amount of active Rap1 by Western blotting using a Rap1-specific antibody.
-
Data Analysis: Quantify the band intensity and normalize to the total amount of Rap1 in the cell lysates.
Quantitative Data Summary
| Compound | Parameter | Value | System | Reference |
| This compound | EC50 for Epac1 activation | 2.2 µM | In vitro Rap1 activation assay | [5] |
| cAMP | EC50 for Epac1 activation | 30 µM | In vitro Rap1 activation assay | [5] |
| This compound-AM | Effective Concentration | 0.3 - 3.0 µM | Epac1-camps activation in INS-1 cells | [7] |
| This compound-AM | Effective Concentration | 2.5 µM | Epac activation in hypoxic cells | [7] |
Visualizations
Signaling Pathway and Activation Mechanism
References
- 1. rndsystems.com [rndsystems.com]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. tebubio.com [tebubio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating Batch-to-Batch Variability of 8-pCPT-2'-O-Me-cAMP: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential batch-to-batch variability of the selective Epac activator, 8-pCPT-2'-O-Me-cAMP, and its cell-permeable analog, this compound-AM.
Troubleshooting Guide: Inconsistent Experimental Outcomes
Experiencing variability in your results when using this compound? This guide will help you diagnose and address common issues.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Compound Characteristics and Handling
Q1: What is this compound and how does it work?
This compound is a chemical analog of cyclic AMP (cAMP). It is a highly selective activator of Exchange protein directly activated by cAMP (Epac) and is a weak activator of Protein Kinase A (PKA).[1][2][3] This selectivity allows researchers to investigate the PKA-independent signaling pathways of cAMP. Its primary mechanism involves binding to Epac, which then promotes the activation of the small G-protein, Rap1.[4]
Q2: What is the difference between this compound and its "AM" version?
This compound-AM is the acetoxymethyl ester form of the parent compound. This modification significantly increases its cell permeability.[5][6][7] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound. For experiments with living cells, the AM version is strongly recommended as the parent compound has very low membrane permeability and may yield weak or no results.[7]
Q3: How should I store and handle this compound and its AM ester?
Proper storage is critical to prevent degradation. Both forms should be stored at -20°C or -80°C, protected from light and moisture.[4][8][9] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Batch Variability and Quality Control
Q4: What level of purity should I expect from a new batch?
Reputable suppliers typically provide this compound and its AM ester with a purity of ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][8] Always check the certificate of analysis provided by the manufacturer for the specific purity of your batch.
Q5: My results have changed after switching to a new batch. What should I do?
First, review the certificate of analysis for the new batch and compare it to the previous one, paying close attention to the purity. If the purity is lower, this could explain a decrease in efficacy. It is also recommended to perform a functional quality control test to confirm the biological activity of the new batch.
Q6: How can I perform an in-lab quality control test on a new batch?
While analytical chemistry techniques like HPLC are the gold standard for purity, a functional assay is often more practical for a biology lab. A Rap1 activation assay is a direct way to measure the primary downstream effect of Epac activation by this compound.[3][4][10] Alternatively, if you have the appropriate equipment, a FRET-based Epac activation assay can provide a real-time readout of compound activity in living cells.[9][11]
Experimental Best Practices
Q7: I am not seeing the expected effect with the AM ester in my cell-based assay. What could be the problem?
-
Serum Inhibition: If you are using a medium containing serum, esterases present in the serum can cleave the AM group extracellularly, preventing the compound from entering the cells. It is recommended to add this compound-AM to serum-free medium.[12]
-
Incorrect Concentration: The effective concentration of the AM ester is significantly lower than the parent compound. Cellular Rap1 activation has been observed with concentrations as low as 0.1 µM. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Low Epac Expression: The cell line you are using may have low endogenous levels of Epac.
Quantitative Data Summary
| Parameter | This compound (Sodium Salt) | This compound-AM | Reference(s) |
| Purity (Typical) | ≥98% (HPLC) | ≥97% (HPLC) | [1][2][8] |
| EC50 (Epac1 activation, in vitro) | ~2.2 µM | Not applicable | [4] |
| Effective Concentration (Cell-based assays) | 10 - 100 µM (for CICR in INS-1 cells) | 0.1 - 3.0 µM (for Rap1/Epac1 activation) | [4][9][13] |
| Solubility | Soluble in water and PBS (pH 7.2) | Soluble in DMSO | [2][8] |
Experimental Protocols
Protocol 1: Rap1 Activation Assay (Pull-down Method)
This protocol is a common method to determine the level of active, GTP-bound Rap1 in cell lysates.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound-AM at the desired concentration and for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Pull-down of Active Rap1:
-
Incubate a portion of the cell lysate with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which is coupled to glutathione-agarose beads. This domain specifically binds to GTP-bound (active) Rap1.[10][14]
-
Incubate for 1 hour at 4°C with gentle agitation.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down active Rap1.
-
It is also crucial to run a parallel western blot on a small fraction of the total cell lysate to determine the total amount of Rap1 protein in each sample for normalization.
-
Diagram: Epac Signaling Pathway and Assay Principle
Caption: The signaling cascade of this compound and the principle of the Rap1 pull-down assay.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sinobiological.com [sinobiological.com]
- 3. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. content.abcam.com [content.abcam.com]
Validation & Comparative
Decoding PKA-Independence: A Guide to Confirming the Specific Effects of 8-pCPT-2'-O-Me-cAMP
For researchers, scientists, and drug development professionals investigating cyclic AMP (cAMP) signaling, the selective activation of specific downstream effectors is paramount. 8-pCPT-2'-O-Me-cAMP has emerged as a critical tool for isolating the roles of Exchange protein directly activated by cAMP (Epac), distinct from the canonical Protein Kinase A (PKA) pathway. This guide provides a comprehensive framework for experimentally confirming the PKA-independence of cellular effects induced by this compound, ensuring rigorous and unambiguous interpretation of experimental data.
The second messenger cAMP traditionally mediates its effects through two main intracellular receptors: PKA and Epac.[1][2] While both are activated by cAMP, they trigger divergent downstream signaling cascades. Distinguishing between these pathways is crucial for understanding the nuanced roles of cAMP in various physiological and pathological processes. This compound is a synthetic cAMP analog designed to selectively activate Epac with high affinity, while being a weak activator of PKA.[3][4][5] This selectivity makes it an invaluable pharmacological tool for dissecting Epac-mediated, PKA-independent signaling.[3]
Comparative Analysis of cAMP Analogs
To appreciate the selectivity of this compound, it's essential to compare its activity with other commonly used cAMP analogs.
| Feature | This compound | PKA-Activating Analogs (e.g., Sp-cAMPS) |
| Primary Target | Epac1 and Epac2[5] | PKA[6] |
| PKA Activation | Weak activator[3][4] | Potent activators[6] |
| Epac Activation | Potent activator (EC50 ~2.2 µM for Epac1)[3][4] | Can activate Epac, but generally less potent than for PKA[2] |
| Key Advantage | Allows for the specific study of Epac-mediated signaling pathways.[3] | Useful for studying PKA-dependent cellular responses.[6] |
| Consideration | While highly selective, it's crucial to confirm PKA-independence in the specific experimental system. | Effects may not be solely PKA-dependent due to potential Epac activation.[2] |
Experimental Strategies to Confirm PKA-Independence
A multi-pronged approach is the most robust way to validate that the observed effects of this compound are indeed independent of PKA activation.
Pharmacological Inhibition of PKA
The most direct method is to assess whether the cellular response to this compound is affected by well-characterized PKA inhibitors.
Experimental Protocol: PKA Inhibition Assay
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with PKA Inhibitor: Pre-treat cells with a PKA inhibitor (e.g., H-89, KT 5720, or Rp-8-Br-cAMPS) at a concentration known to be effective in the specific cell type for 30-60 minutes.[3][6]
-
Stimulation with cAMP Analogs: Add this compound or a known PKA-activating cAMP analog (positive control) to the cells.
-
Assay Downstream Effects: After the appropriate incubation time, measure the cellular endpoint of interest (e.g., gene expression, protein phosphorylation, cell morphology, etc.).
-
Data Analysis: Compare the response to this compound in the presence and absence of the PKA inhibitor. A lack of significant change in the this compound-induced effect by the PKA inhibitor, while the effect of the PKA-activating analog is blocked, confirms PKA-independence.[3]
Table of Common PKA Inhibitors
| Inhibitor | Mechanism of Action | Common Working Concentration | Key Considerations |
| H-89 | ATP-competitive inhibitor of the PKA catalytic subunit.[6] | 1-10 µM in cell-based assays.[6] | Can have off-target effects on other kinases.[6] |
| KT 5720 | ATP-competitive inhibitor of the PKA catalytic subunit.[6] | 1-10 µM in cell-based assays.[6] | Generally more selective for PKA than H-89.[6] |
| Rp-8-Br-cAMPS | A competitive cAMP antagonist that binds to the regulatory subunits of PKA, preventing its activation.[3][7] | 10-100 µM | Can also inhibit Epac at higher concentrations, but with lower affinity compared to its effect on PKA.[3] |
Monitoring PKA-Specific Downstream Targets
Assessing the phosphorylation status of well-established PKA substrates provides a direct readout of PKA activity.
Experimental Protocol: Western Blot for Phospho-CREB
-
Cell Lysis: Following treatment with this compound, a PKA activator (positive control), and a vehicle control, lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., Phospho-CREB at Ser133).[8] Subsequently, probe with an antibody for the total protein to normalize for loading.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein. A lack of increased phosphorylation of the PKA substrate in response to this compound treatment indicates PKA-independence.[8]
Genetic Approaches: Dominant-Negative Epac
To further solidify that the effects of this compound are mediated by Epac, a dominant-negative approach can be employed.
Experimental Protocol: Dominant-Negative Epac2 Expression
-
Transfection: Transfect cells with a plasmid expressing a dominant-negative form of Epac2 (or Epac1, depending on the isoform expressed in the cell type). A control transfection with an empty vector should be performed in parallel.
-
Treatment: After allowing for protein expression (typically 24-48 hours), treat the transfected cells with this compound.
-
Assay Downstream Effects: Measure the cellular response of interest.
-
Data Analysis: A significant reduction or abrogation of the this compound-induced effect in cells expressing the dominant-negative Epac2 compared to control cells confirms that the effect is Epac-dependent.[3]
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by cAMP and the experimental logic for confirming PKA-independence.
Figure 1: Simplified overview of the canonical cAMP signaling pathways, highlighting the divergence at PKA and Epac.
Figure 2: Logical workflow for confirming the PKA-independence of this compound effects.
By employing these rigorous experimental controls, researchers can confidently attribute the cellular effects of this compound to the activation of Epac, thereby enabling a more precise understanding of the complex and multifaceted nature of cAMP signaling.
References
- 1. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 8-pCPT-2'-O-Me-cAMP and its AM Ester in Cellular Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate dissection of cellular signaling pathways. This guide provides a comprehensive comparison of two widely used activators of the Exchange Protein Directly Activated by cAMP (Epac), 8-pCPT-2'-O-Me-cAMP and its cell-permeant acetoxymethyl (AM) ester analogue. This analysis is supported by experimental data and detailed protocols to aid in the selection and application of these compounds.
Executive Summary
This compound is a potent and selective activator of Epac, a key mediator of cAMP signaling that operates independently of Protein Kinase A (PKA). While highly effective in cell-free assays, its hydrophilic nature limits its ability to cross cellular membranes. To overcome this limitation, the acetoxymethyl (AM) ester prodrug form, this compound-AM, was developed. This lipophilic analogue readily traverses the plasma membrane and is subsequently cleaved by intracellular esterases to release the active this compound, leading to a significant increase in intracellular potency. Experimental evidence demonstrates that the AM ester is over 100 times more efficient in stimulating cellular Rap1 activation, a downstream effector of Epac.[1]
Mechanism of Action and Cellular Permeability
Both this compound and its AM ester selectively activate Epac proteins (Epac1 and Epac2).[2] The 2'-O-methyl modification on the ribose of the cAMP scaffold confers this selectivity, rendering the compound a weak activator of PKA.[3] Upon binding, these analogs induce a conformational change in Epac, promoting its guanine nucleotide exchange factor (GEF) activity towards the small GTPase Rap1.
The primary distinction between the two compounds lies in their ability to penetrate living cells. This compound, with its charged phosphate group, is largely membrane-impermeable. In contrast, the AM ester modification masks this charge, creating a more lipophilic molecule that can freely diffuse across the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM group, releasing the active, membrane-impermeant this compound, which then accumulates intracellularly.[4]
Quantitative Comparison of Efficacy
The enhanced cell permeability of the AM ester translates to a dramatically increased potency in cellular assays. While direct side-by-side EC50 values in the same cellular assay are not always available in the literature, the data strongly supports the superior efficacy of the AM ester for intracellular applications.
| Parameter | This compound | This compound-AM | Reference |
| Epac1 Activation (in vitro) | EC50: 2.2 µM | Not applicable (prodrug) | [3] |
| Cellular Rap1 Activation | Weak activation at micromolar concentrations (e.g., 1.41-fold increase at 3.0 µM) | Potent activation at sub-micromolar to low micromolar concentrations (e.g., 4.79-fold increase at 3.0 µM) | [5] |
| General Cellular Efficacy | Requires high micromolar concentrations for observable effects. | Effective at concentrations two to three orders of magnitude lower than the parent compound. |
Signaling Pathways
The activation of Epac by this compound initiates a signaling cascade that is distinct from the canonical PKA pathway. Understanding these pathways is crucial for interpreting experimental results.
For comparative purposes, the well-established PKA signaling pathway is also depicted.
Experimental Protocols
To facilitate the practical application of these compounds, detailed protocols for key experiments are provided below.
Rap1 Activation Pull-Down Assay
This assay is a standard method to measure the activation of Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest
-
This compound or this compound-AM
-
Ice-cold PBS
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)
-
RalGDS-RBD (Ras-binding domain) agarose beads
-
2x Laemmli sample buffer
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound or its AM ester for the appropriate time.
-
Place culture plates on ice and wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Binding/Wash Buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentrations of the supernatants.
-
Incubate the normalized lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.[6]
-
Pellet the beads by centrifugation and wash three times with Lysis/Binding/Wash Buffer.[6]
-
After the final wash, resuspend the bead pellet in 2x Laemmli sample buffer and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
In Vitro PKA Kinase Assay
This assay is used to confirm the selectivity of this compound for Epac by demonstrating its weak activation of PKA.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
cAMP (as a positive control)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, PKA substrate peptide, and the desired concentration of this compound or cAMP.
-
Initiate the reaction by adding the PKA catalytic subunit.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Conclusion
Both this compound and its AM ester are invaluable tools for studying Epac-mediated signaling. For in vitro biochemical assays, this compound is a suitable choice. However, for cell-based experiments requiring the modulation of intracellular Epac activity, the AM ester is demonstrably superior due to its enhanced cell permeability and consequently, its significantly greater potency. Researchers should carefully consider the experimental context when selecting between these two powerful Epac activators to ensure robust and reliable results.
References
- 1. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Choosing the Right Tool for Epac Activation: 8-pCPT-2'-O-Me-cAMP vs. Forskolin
A Head-to-Head Comparison for Researchers
For researchers investigating the nuanced roles of the Exchange protein directly activated by cAMP (Epac), selecting the appropriate activation tool is paramount. The two most common pharmacological agents used for this purpose, 8-pCPT-2'-O-Me-cAMP and forskolin, operate through fundamentally different mechanisms, leading to distinct cellular outcomes. This guide provides a comprehensive comparison to inform the selection of the optimal compound for specific experimental needs, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Forskolin |
| Mechanism of Action | Direct Epac agonist | Indirect activator via adenylyl cyclase |
| Selectivity | Highly selective for Epac over PKA | Non-selective, activates both PKA and Epac |
| Effect on cAMP Levels | No change in intracellular cAMP | Increases intracellular cAMP levels |
| Primary Use | Isolating Epac-specific signaling pathways | Studying general cAMP-mediated effects |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and forskolin lies in their point of intervention in the cAMP signaling cascade.
This compound is a synthetic analog of cyclic AMP (cAMP). A key modification, the 2'-O-methylation of the ribose moiety, sterically hinders its binding to Protein Kinase A (PKA), while preserving its ability to bind and activate Epac.[1][2][3] This makes it a direct and highly selective activator of Epac, allowing researchers to probe Epac-specific functions without the confounding influence of PKA activation.
Forskolin , a diterpene isolated from the plant Coleus forskohlii, acts upstream by directly activating the enzyme adenylyl cyclase.[4] This leads to a global increase in intracellular cAMP levels. Consequently, all downstream effectors of cAMP, including both PKA and Epac, are activated.[5]
Quantitative Comparison: Potency and Selectivity
Experimental data underscores the distinct pharmacological profiles of these two compounds.
| Compound | Target | Parameter | Value | Reference |
| This compound | Epac1 | EC50 | 2.2 µM | [1] |
| PKA | Activity | Weak activator | [1] | |
| Forskolin | Adenylyl Cyclase | IC50 | 41 nM | N/A |
| Substance P release (downstream effect) | EC50 | 6.6 µM | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies have demonstrated that this compound effectively activates Epac, leading to the activation of its downstream effector Rap1, without significantly engaging the PKA pathway. In contrast, forskolin treatment leads to the activation of both PKA- and Epac-mediated signaling cascades.[5]
Experimental Protocols
To aid researchers in designing experiments to differentiate between Epac and PKA signaling, detailed methodologies for key assays are provided below.
Epac Activation Assay (Rap1 Pull-down)
This assay measures the activation of Rap1, a small GTPase that is a direct downstream target of Epac.
Protocol Outline:
-
Cell Treatment: Treat cells with the desired concentration of this compound or forskolin for the appropriate time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the activation state of proteins.
-
Incubation with RalGDS-RBD beads: The cell lysate is incubated with beads coupled to the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to the active, GTP-bound form of Rap1.[7]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for Rap1.
-
Quantification: The amount of active Rap1 is quantified by densitometry and compared to the total amount of Rap1 in the cell lysate.
PKA Activity Assay
PKA activity can be assessed using commercially available ELISA-based kits or by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
PKA Kinase Activity Assay Kit (ELISA-based):
These kits provide a microplate pre-coated with a specific PKA substrate. The assay measures the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.[8][9]
Protocol Outline (based on commercial kits):
-
Sample Preparation: Prepare cell or tissue extracts according to the kit's instructions.
-
Kinase Reaction: Add the sample and ATP to the substrate-coated wells and incubate to allow for phosphorylation.
-
Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Secondary Antibody and Substrate: Add an HRP-conjugated secondary antibody followed by a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is proportional to the PKA activity.
CREB Phosphorylation Assay (Western Blot):
This method assesses the phosphorylation of CREB at Serine 133, a well-established downstream target of PKA.
Protocol Outline:
-
Cell Treatment and Lysis: Treat and lyse cells as described for the Rap1 pull-down assay.
-
Western Blotting: Separate total protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated CREB (pCREB Ser133) and total CREB.
-
Quantification: Quantify the pCREB signal and normalize it to the total CREB signal to determine the extent of PKA activation.
Which to Use? A Logical Decision Framework
The choice between this compound and forskolin depends entirely on the experimental question.
Use this compound when:
-
The primary objective is to investigate the specific roles of Epac in a cellular process.
-
It is necessary to distinguish between Epac- and PKA-mediated effects.
-
The experimental design requires the activation of Epac without altering intracellular cAMP levels.
Use Forskolin when:
-
The goal is to study the overall effects of elevated intracellular cAMP.
-
The experimental system involves investigating the interplay between PKA and Epac signaling pathways.
-
The research question pertains to the regulation of adenylyl cyclase activity.
Conclusion
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinate regulation of forskolin-induced cellular proliferation in macrophages by protein kinase A/cAMP-response element-binding protein (CREB) and Epac1-Rap1 signaling: effects of silencing CREB gene expression on Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin increases angiogenesis through the coordinated cross-talk of PKA-dependent VEGF expression and Epac-mediated PI3K/Akt/eNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 9. abcam.com [abcam.com]
Validating Epac Activation: A Comparative Guide to 8-pCPT-2'-O-Me-cAMP and its Downstream Markers
For Researchers, Scientists, and Drug Development Professionals
The discovery of Exchange protein directly activated by cAMP (Epac) as a key mediator of cAMP signaling, independent of Protein Kinase A (PKA), has opened new avenues for therapeutic intervention in a variety of diseases.[1][2] The selective activation of Epac is crucial for dissecting its specific cellular functions. 8-pCPT-2'-O-Me-cAMP has emerged as a potent and selective tool for this purpose.[3][4] This guide provides a comprehensive comparison of this compound with other cAMP analogs, supported by experimental data and detailed protocols for validating Epac activation through its downstream markers.
Comparison of Epac Activators
This compound is a synthetically modified cAMP analog designed for high affinity and selectivity for Epac proteins.[3] Its 2'-O-methyl group confers selectivity for Epac over PKA, a critical feature for specifically studying Epac signaling.[3] The acetoxymethyl ester version, this compound-AM, offers enhanced cell permeability, making it highly effective for in-cell assays.[5][6][7]
| Activator | Selectivity | Potency (EC50 for Epac1) | Cell Permeability | Key Features |
| cAMP | Non-selective (activates PKA and Epac) | ~30 µM[3] | Poor | Endogenous second messenger.[8] |
| 8-CPT-cAMP | Some selectivity for Epac over PKA | Lower than this compound | Moderate | Activates both PKA and Epac, but with some preference for Epac.[3] |
| This compound | Highly selective for Epac | ~2.2 µM[3] | Moderate | The gold standard for selective Epac activation.[3][4] |
| This compound-AM | Highly selective for Epac | ~0.1 µM (in-cell Rap1 activation)[5] | High | Acetoxymethyl ester form for improved cell permeability.[5][6][7] |
Downstream Markers for Validating Epac Activation
Activation of Epac triggers a cascade of downstream signaling events. Monitoring these events provides robust validation of Epac engagement by activators like this compound. The primary and most direct downstream effector of Epac is the small GTPase Rap1.[1][8]
| Downstream Marker | Cellular Process | Typical Assay | Key Considerations |
| Rap1 Activation | Cell adhesion, proliferation, differentiation | Rap1-GTP pulldown assay followed by Western blot | A direct and reliable indicator of Epac activation.[9][10][11][12][13] |
| ERK Phosphorylation | Cell proliferation, survival, differentiation | Western blot for phospho-ERK1/2 | Epac can activate ERK via a Rap1-dependent pathway.[2][8][14][15][16] |
| Increased Intracellular Ca2+ | Exocytosis, muscle contraction, gene transcription | Fluorescent Ca2+ indicators | Epac can induce Ca2+-induced Ca2+ release from intracellular stores.[3][17] |
| Cell Adhesion | Cell migration, tissue integrity | Cell adhesion assays (e.g., to fibronectin) | Epac activation can promote cell adhesion through Rap1.[1][18] |
| Insulin Secretion | Glucose homeostasis | Insulin secretion assays (e.g., ELISA) | In pancreatic β-cells, Epac activation stimulates insulin exocytosis.[3][17][18][19] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating Epac activation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Epac Signaling Pathway.
Caption: Experimental Workflow for Validation.
Detailed Experimental Protocols
Rap1 Activation Assay (Pulldown)
This protocol is adapted from commercially available kits.[9][10][11][12][13]
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with this compound or other activators for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold 1X Assay/Lysis Buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Rap1-GTP Pulldown:
-
Normalize protein concentration for all samples.
-
To 500 µg - 1 mg of cell lysate, add RalGDS-RBD agarose beads (or other Rap-binding domain-conjugated beads).
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Wash the bead pellet three times with 1X Assay Buffer.
-
-
Western Blotting:
-
After the final wash, resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rap1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensity and normalize to total Rap1 from the input lysates.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is a standard Western blotting procedure for detecting phosphorylated proteins.[14][15][16][20][21]
-
Sample Preparation:
-
Prepare cell lysates as described in the Rap1 Activation Assay protocol.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the phospho-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and incubate with a primary antibody against total ERK1/2.
-
Proceed with secondary antibody incubation and detection as before.
-
Quantify the band intensities and express the results as a ratio of phospho-ERK to total ERK.
-
Conclusion
The validation of Epac activation is critical for understanding its role in cellular signaling. This compound and its cell-permeable analog, this compound-AM, are invaluable tools for selectively activating Epac. By monitoring downstream markers such as Rap1 activation and ERK phosphorylation using the detailed protocols provided, researchers can confidently and accurately assess Epac engagement and its functional consequences. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at elucidating the complex roles of Epac in health and disease.
References
- 1. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. sinobiological.com [sinobiological.com]
- 8. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. neweastbio.com [neweastbio.com]
- 12. Rap1 Activation Assay Kit | 17-321 [merckmillipore.com]
- 13. Rap1 Activation Assay [cellbiolabs.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. 8-pCPT-2-O-Me-cAMP-AM (Alternative Name: 007-AM 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester) | 1152197-23-3 | フナコシ [funakoshi.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Negative Controls for Experiments with 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the realm of signal transduction research, the selective activation of specific pathways is paramount for elucidating cellular mechanisms and developing targeted therapeutics. 8-pCPT-2'-O-Me-cAMP is a widely used cell-permeable analog of cyclic AMP (cAMP) that selectively activates Exchange protein directly activated by cAMP (Epac), a key mediator of cAMP signaling independent of Protein Kinase A (PKA).[1][2] To ensure the specificity of experimental findings and to confidently attribute observed effects to the activation of Epac, the use of appropriate negative controls is indispensable.
This guide provides a comprehensive comparison of various negative control strategies for experiments involving this compound. We will delve into genetic, pharmacological, and procedural controls, presenting experimental data and detailed protocols to aid researchers in designing robust and reliable experiments.
Understanding the Mechanism of this compound
This compound is a potent activator of both Epac1 and Epac2 isoforms.[1][2] Its selectivity for Epac over PKA is a key feature that allows for the dissection of these two major cAMP signaling arms. The cell-permeable acetoxymethyl (AM) ester form, this compound-AM, is often used in cell-based assays, as it readily crosses the plasma membrane where intracellular esterases cleave the AM group, releasing the active molecule.[3][4] Upon binding to the cyclic nucleotide-binding domain of Epac, this compound induces a conformational change that unleashes the guanine nucleotide exchange factor (GEF) activity of Epac. This, in turn, activates the small GTPase Rap1, a critical downstream effector that regulates a multitude of cellular processes, including cell adhesion, junctional integrity, and secretion.[5][6]
Negative Control Strategies: A Comparative Overview
The choice of a negative control depends on the specific experimental question and the available resources. Here, we compare the most effective and commonly used negative control strategies.
Genetic Controls: The Gold Standard for Target Validation
Genetic approaches that eliminate or reduce the expression of Epac provide the most definitive evidence for the on-target action of this compound.
-
Epac Knockout (KO) Models: The use of cells or animal models in which the genes for Epac1, Epac2, or both have been knocked out is the most rigorous negative control. Any effect observed with this compound in wild-type cells that is absent in Epac KO cells can be confidently attributed to Epac activation. Several studies have utilized Epac1-/- and Epac2-/- mice to demonstrate the specific roles of these isoforms.[7]
-
Epac Knockdown (shRNA/siRNA): When knockout models are not feasible, reducing Epac expression using short hairpin RNA (shRNA) or small interfering RNA (siRNA) is a powerful alternative. This approach allows for the transient or stable knockdown of Epac1 and/or Epac2 in cultured cells.[8][9][10][11][12]
Table 1: Comparison of Genetic Negative Controls
| Control Strategy | Principle | Advantages | Disadvantages |
| Epac Knockout | Complete and stable ablation of Epac gene expression. | Definitive on-target validation. | Time-consuming and expensive to generate; potential for developmental compensation. |
| Epac Knockdown | Transient or stable reduction of Epac mRNA and protein levels. | Relatively rapid and cost-effective; allows for temporal control of knockdown. | Incomplete knockdown can lead to residual activity; potential for off-target effects. |
Pharmacological Controls: Chemical Tools for Pathway Interrogation
Pharmacological inhibitors of Epac or related signaling pathways offer a versatile and often more accessible approach to negative control.
-
Epac Inhibitors:
-
Brefeldin A: This fungal metabolite has been shown to inhibit Epac-mediated signaling. While not completely specific for Epac, it can be used to counteract the effects of this compound.
-
(R)-CE3F4: A more recently identified and selective non-competitive inhibitor of Epac1. It represents a valuable tool for dissecting the role of this specific isoform.
-
-
PKA Inhibitors: To confirm that the observed effects of this compound are indeed independent of PKA activation, the use of PKA-specific inhibitors is crucial.
-
H-89 and KT-5720: These are commonly used PKA inhibitors that, when used in conjunction with this compound, can demonstrate the PKA-independent nature of the observed cellular response.[1]
-
Table 2: Comparison of Pharmacological Negative Controls
| Control Strategy | Target | Mechanism of Action | Key Considerations |
| Brefeldin A | Epac (and other cellular processes) | Inhibits guanine nucleotide exchange on ARF proteins, which can indirectly affect Epac signaling. | Not highly specific for Epac; can have pleiotropic effects on cellular trafficking. |
| (R)-CE3F4 | Epac1 | Non-competitive inhibitor. | High selectivity for Epac1 over Epac2 and PKA. |
| H-89 / KT-5720 | PKA | Competitive ATP-binding site inhibitors. | Used to confirm PKA-independence, not as a direct Epac negative control. |
Procedural Controls: Essential for Experimental Integrity
These controls are fundamental to any well-designed experiment and account for non-specific effects of the experimental procedure itself.
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) must be added to control cells at the same final concentration to account for any solvent-induced effects.
-
Assay-Specific Negative Controls:
-
Rap1 Activation Assays: In pulldown assays for active Rap1 (Rap1-GTP), incubation of cell lysates with GDP serves as a negative control for the non-hydrolyzable GTP analog (GTPγS) used as a positive control.[13][14]
-
Reporter Gene Assays (e.g., CRE-luciferase): Cells transfected with a reporter plasmid but not treated with any stimulus serve as a baseline control for transcriptional activity.
-
Experimental Protocols and Data
Rap1 Activation Assay (Pulldown)
This assay measures the level of active, GTP-bound Rap1 in response to stimulation with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound-AM (e.g., 50 µM) for a specified time (e.g., 10-30 minutes). Include a vehicle control (DMSO) and a negative control with an Epac inhibitor (e.g., 10 µM (R)-CE3F4) pre-incubated for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pulldown of Active Rap1: Incubate the clarified lysates with a GST-fusion protein of the RalGDS-Rap binding domain (RBD) coupled to glutathione-agarose beads. The RalGDS-RBD specifically binds to GTP-bound Rap1.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Rap1 antibody. Also, probe a sample of the total cell lysate to confirm equal protein loading.
Table 3: Representative Data from a Rap1 Activation Assay
| Treatment | Rap1-GTP Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound-AM (50 µM) | 4.5 ± 0.5 |
| (R)-CE3F4 (10 µM) + this compound-AM (50 µM) | 1.2 ± 0.2 |
| This compound-AM in Epac1/2 KO cells | 1.1 ± 0.1 |
Data are representative and may vary depending on the cell type and experimental conditions.
Caption: Experimental workflow for a Rap1 activation pulldown assay.
CRE-Luciferase Reporter Assay
This assay is used to assess the involvement of the PKA pathway, as this compound should not induce transcription from a cAMP response element (CRE).[15][16][17][18]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, treat the cells with this compound (e.g., 100 µM), a known PKA activator (e.g., Forskolin, positive control), or vehicle (negative control) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Table 4: Representative Data from a CRE-Luciferase Assay
| Treatment | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (100 µM) | 1.2 ± 0.3 |
| Forskolin (10 µM) | 15.0 ± 2.5 |
| H-89 (10 µM) + Forskolin (10 µM) | 2.5 ± 0.8 |
Data are representative and demonstrate the lack of PKA activation by this compound.
Caption: Simplified PKA-CREB signaling pathway leading to luciferase expression.
Signaling Pathway Diagrams
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the Epac signaling pathway and the points of intervention for the discussed negative controls.
Caption: The Epac signaling pathway and points of intervention by negative controls.
Conclusion
The judicious use of negative controls is fundamental to the scientific rigor of any experiment. When investigating the cellular effects of this compound, a multi-faceted approach to negative controls is highly recommended. Combining genetic controls, such as Epac knockout or knockdown, with pharmacological inhibitors and essential procedural controls will provide the most robust and unambiguous data. This guide serves as a foundational resource for researchers to design and interpret their experiments with confidence, ultimately advancing our understanding of Epac-mediated signaling in health and disease.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epac1–/– and Epac2–/– mice exhibit deficient epithelial Na+ channel regulation and impaired urinary Na+ conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 12. How to do stable knock-down by shRNA advices for beginner - siRNA, microRNA and RNAi [protocol-online.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the cAMP Signaling Cascade: A Comparative Guide to 8-pCPT-2'-O-Me-cAMP
For researchers, scientists, and drug development professionals delving into the intricate world of cyclic AMP (cAMP) signaling, the choice of molecular tools is paramount for elucidating specific cellular pathways. This guide provides a comprehensive comparison of 8-pCPT-2'-O-Me-cAMP, a widely used selective activator of Exchange protein directly activated by cAMP (Epac), with other key cAMP analogs. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this guide aims to empower researchers to design, execute, and interpret their experiments with greater precision.
The second messenger cAMP is a pivotal regulator of numerous physiological processes, primarily by activating two distinct downstream effectors: Protein Kinase A (PKA) and Epac. While both are activated by cAMP, they often trigger divergent signaling cascades, making tools that can selectively activate one over the other invaluable. This compound has emerged as a cornerstone for isolating and studying Epac-mediated events.
Performance Comparison: Potency and Selectivity of cAMP Analogs
The efficacy and utility of a cAMP analog are defined by its potency (the concentration required for a half-maximal response, or EC50) and its selectivity for either Epac or PKA. The following tables summarize key quantitative data for this compound and other commonly used cAMP analogs, providing a clear basis for experimental design. A cell-permeable version, this compound-AM, is often used in cell-based assays as it readily crosses the plasma membrane and is then hydrolyzed by intracellular esterases to the active this compound.
| Compound | Target | EC50 / Ka (µM) | Reference |
| This compound | Epac1 | 2.2 (EC50) | [1][2] |
| PKA | >100 (EC50) | [2] | |
| cAMP | Epac1 | 30 (EC50) | [2] |
| PKA I Holoenzyme | 2.9 (Kd) | [1] | |
| 6-Bnz-cAMP | PKA | ~0.5 (EC50) | [1] |
| Epac | Inefficient activator | [3] | |
| 8-Br-cAMP | PKA & Epac | Activates both | [4] |
| Sp-8-CPT-cAMPS | PKA I | 0.13 (Ka) | [1] |
| PKA II | 1.1 (Ka) | [1] |
Table 1: Comparative Potency and Selectivity of cAMP Analogs. This table provides a quantitative overview of the concentrations at which different cAMP analogs activate their primary targets. The high EC50 value of this compound for PKA highlights its strong selectivity for Epac.
Unraveling the cAMP Signaling Network
To visually conceptualize the pathways targeted by these compounds, the following diagrams illustrate the distinct signaling cascades initiated by PKA and Epac.
Figure 1: The cAMP Signaling Pathway. This diagram illustrates how cAMP, produced by adenylyl cyclase, activates its two main effectors, PKA and Epac, leading to distinct downstream cellular responses.
Experimental Workflows for Comparative Analysis
To accurately compare the effects of this compound and other analogs, robust and standardized experimental protocols are essential. The following workflow outlines a general approach for such a comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk Between PKA and Epac Regulates the Phenotypic Maturation and Function of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 8-pCPT-2'-O-Me-cAMP Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological tool 8-pCPT-2'-O-Me-cAMP with genetic approaches for studying the Exchange protein directly activated by cAMP (Epac) signaling pathway. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the most appropriate methods for their investigations into Epac-mediated cellular processes.
Introduction to cAMP Signaling: PKA and Epac
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses. For many years, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling.[1][2] However, the discovery of Epac (Epac1 and Epac2) revealed a parallel PKA-independent pathway through which cAMP can exert its effects.[3][4] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby regulating processes such as cell adhesion, secretion, and gene expression.[3][5]
To dissect the distinct roles of PKA and Epac, specific molecular tools are required. This compound is a cell-permeable cAMP analog that has emerged as a valuable pharmacological tool due to its high selectivity for Epac over PKA.[6][7] This guide will compare the findings obtained using this chemical probe with those from genetic methods, such as the use of knockout or dominant-negative mutants, to provide a robust framework for cross-validating experimental results.
Quantitative Comparison of cAMP Analogs
The selection of an appropriate cAMP analog is critical for accurately attributing a cellular response to either the PKA or Epac pathway. The following table summarizes the biochemical properties of this compound in comparison to the endogenous ligand cAMP and a PKA-selective activator.
| Compound | Target | EC50 (µM) | Reference |
| This compound | Epac1 | 2.2 | [7] |
| cAMP | Epac1 | 30 | [7] |
| Sp-8-CPT-cAMPS | PKA | ~0.1-1.0 | [8] |
Signaling Pathways
The following diagrams illustrate the canonical PKA-dependent and the Epac-dependent cAMP signaling pathways.
Caption: PKA-Dependent cAMP Signaling Pathway.
Caption: Epac-Dependent Signaling Pathway.
Experimental Cross-Validation: A Case Study in Pancreatic β-Cells
A key application of this compound has been in elucidating the role of Epac in insulin secretion from pancreatic β-cells. Studies have shown that this compound mimics the glucose-lowering effects of glucagon-like peptide-1 (GLP-1) by mobilizing intracellular calcium stores.[7][9]
To confirm that this effect is indeed mediated by Epac, genetic approaches have been employed. The following experimental workflow illustrates how the findings from the pharmacological activator can be cross-validated using a dominant-negative Epac construct.
Caption: Cross-validation Workflow.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: INS-1 insulin-secreting cells are a common model for studying pancreatic β-cell function.[7]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For genetic validation, cells can be transiently transfected with a plasmid encoding a dominant-negative Epac2 construct using standard lipid-based transfection reagents.[7] An empty vector control should be used in parallel.
Measurement of Intracellular Calcium ([Ca2+]i)
-
Fluorescent Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging: Fluorescence imaging is performed using an inverted microscope equipped for ratiometric calcium imaging.
-
Stimulation: After establishing a baseline [Ca2+]i, cells are stimulated with this compound (typically 10-100 µM).[7]
-
Data Analysis: Changes in the ratio of fluorescence emission at two different excitation wavelengths are used to calculate changes in [Ca2+]i.
Rap1 Activation Assay
-
Principle: This assay measures the amount of active, GTP-bound Rap1.
-
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed, and the lysates are incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1.[10]
-
The complex is pulled down using glutathione-sepharose beads.
-
The amount of pulled-down Rap1 is quantified by Western blotting using an anti-Rap1 antibody.
-
Comparison of Approaches
| Feature | This compound (Pharmacological) | Genetic Approaches (e.g., Knockout, Dominant-Negative) |
| Specificity | Highly selective for Epac over PKA. Potential for off-target effects at high concentrations. | Highly specific for the targeted gene product. |
| Temporal Control | Acute and reversible activation of Epac signaling. | Can be constitutive (knockout) or inducible, offering different levels of temporal control. |
| Ease of Use | Relatively simple to apply to cell cultures or in vivo models. | Technically more demanding, requiring molecular biology techniques and potentially the generation of new cell lines or animal models. |
| Compensation | Less likely to induce long-term compensatory changes in signaling pathways. | Chronic genetic alterations can lead to compensatory mechanisms that may mask the primary phenotype. |
| Interpretation | Direct and immediate effects are readily interpretable. | Interpretation can be complicated by developmental effects or compensatory changes. |
Conclusion
The selective Epac activator this compound is a powerful tool for investigating the physiological roles of Epac. However, to ensure the robustness and specificity of the findings, it is crucial to cross-validate the results obtained with this pharmacological agent using genetic approaches. The combination of these complementary methods provides a rigorous framework for dissecting the complexities of cAMP signaling and for the identification and validation of novel therapeutic targets in the Epac pathway. By carefully designing experiments that incorporate both pharmacological and genetic tools, researchers can gain a more complete and accurate understanding of Epac-mediated cellular functions.
References
- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Analysis of 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP: A Guide for Researchers
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a myriad of physiological processes. To dissect the complex downstream pathways of cAMP, researchers rely on synthetic analogs that exhibit selectivity for its primary effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This guide provides a comprehensive comparative analysis of two widely used cAMP analogs, 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP, offering insights into their mechanisms of action, experimental applications, and key quantitative differences.
At a Glance: Key Differences and Primary Applications
This compound has emerged as a highly selective tool for the investigation of Epac-mediated signaling pathways, largely due to its minimal activation of PKA.[1][2] In contrast, 8-Br-cAMP is a potent activator of PKA and is also known to activate Epac, making it suitable for studying signaling events where both pathways may be involved or for inducing robust PKA-dependent responses.[3][4][5] The primary distinction lies in their selectivity, guiding their application in discerning the specific contributions of PKA and Epac to cellular functions.
Quantitative Analysis: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters of this compound and 8-Br-cAMP based on available experimental data.
| Parameter | This compound | 8-Br-cAMP | References |
| Primary Target | Epac (Exchange protein activated by cAMP) | PKA (Protein Kinase A) | [1][2][3][6][7] |
| PKA Activation | Weak activator | Potent activator | [1][2][3] |
| Epac Activation | Potent activator | Activator | [1][2][4][5][6] |
| EC50 for Epac1 Activation | ~1.8 - 2.2 µM | Not consistently reported for direct comparison | [1][2][6] |
| Ka for PKA Activation | >10 µM | ~0.05 µM | [2][3] |
| Cell Permeability | Moderate (often used as AM ester prodrug for enhanced permeability) | High | [8][9][10] |
| Resistance to Phosphodiesterases (PDEs) | Not explicitly resistant | Resistant, leading to prolonged action | [9][10][11] |
Signaling Pathways Unveiled
The differential activation of PKA and Epac by these two analogs triggers distinct downstream signaling cascades.
As illustrated, this compound primarily activates Epac, leading to downstream events such as Rap1 activation and intracellular calcium mobilization.[1][2] 8-Br-cAMP predominantly targets PKA, resulting in the phosphorylation of downstream targets like CREB and subsequent regulation of gene transcription, while also retaining the ability to activate Epac.[3][4]
Experimental Protocols: Methodologies for Comparative Analysis
To discern the specific roles of PKA and Epac signaling, a common experimental approach involves comparing the cellular effects of this compound and 8-Br-cAMP. Below are generalized protocols for key experiments.
Rap1 Activation Assay
This assay is crucial for assessing the activation of Epac, as Rap1 is a direct downstream target.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., HEK293, INS-1) and grow to 80-90% confluency.
-
Treatment: Starve cells in serum-free medium for 2-4 hours, then treat with the desired concentration of this compound (typically 10-100 µM) or 8-Br-cAMP (typically 0.1-1 mM) for a specified time (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease inhibitors.
-
Pull-down Assay: Incubate cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of RalGDS (which specifically binds to GTP-bound, active Rap1) coupled to glutathione-Sepharose beads.
-
Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody. A sample of the total cell lysate should be run as a control.
-
Quantification: Densitometry is used to quantify the amount of active Rap1 relative to the total Rap1 in the lysate.
PKA Activity Assay
This assay measures the activation of PKA through the phosphorylation of a specific substrate.
Methodology:
-
Cell Culture and Treatment: Prepare and treat cells with 8-Br-cAMP (typically 10-100 µM) or this compound (typically 10-100 µM) as described above.
-
Cell Lysis: Lyse cells in a buffer compatible with kinase assays.
-
Kinase Assay: Use a commercially available PKA kinase activity assay kit. These kits typically involve incubating the cell lysate with a specific PKA substrate (e.g., kemptide) and ATP. The amount of phosphorylated substrate is then quantified, often using a specific antibody and a colorimetric or fluorescent readout.
-
Data Analysis: Compare the PKA activity in treated cells to that in untreated control cells.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This experiment assesses the ability of the cAMP analogs to induce calcium release from intracellular stores, a known downstream effect of Epac activation.[1]
Methodology:
-
Cell Loading: Load cultured cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological salt solution to remove excess dye.
-
Measurement: Place the cells on a fluorescence microscope or in a fluorometer. Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting [Ca²⁺]i.
-
Stimulation: Add this compound or 8-Br-cAMP to the cells and continuously record the fluorescence ratio to monitor changes in [Ca²⁺]i.
-
Data Analysis: Plot the change in fluorescence ratio over time to visualize the calcium transient.
Logical Framework for Compound Selection
The choice between this compound and 8-Br-cAMP should be guided by the specific research question.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Epac1 mediates protein kinase A–independent mechanism of forskolin-activated intestinal chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 10. biolog.de [biolog.de]
- 11. stemcell.com [stemcell.com]
8-pCPT-2'-O-Me-cAMP: A Comparative Guide to its Interaction with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-pCPT-2'-O-Me-cAMP's interaction with phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). This analysis is crucial for researchers utilizing this potent and selective activator of the Exchange protein directly activated by cAMP (Epac) to ensure accurate experimental design and interpretation of results.
High Resistance to Phosphodiesterase-Mediated Hydrolysis
This compound is widely recognized for its significant stability against hydrolysis by phosphodiesterases.[1] This resistance is a key feature, contributing to its prolonged intracellular signaling effects compared to the natural second messenger, cAMP. The structural modifications at the 2'-O-methyl and 8-position of the adenosine ring are thought to sterically hinder the access of PDE catalytic sites, thereby preventing its degradation into an inactive 5'-AMP metabolite.
The phosphorothioate derivative, Sp-8-pCPT-2'-O-Me-cAMPS, has been shown to be not only resistant to PDE hydrolysis but also to act as a potent inhibitor of these enzymes, further highlighting the stability imparted by the modifications present in this compound.[2]
Comparative Stability and Potential for Off-Target Effects
The following table summarizes the known effects of this compound and other common cAMP analogs on phosphodiesterases. It is important to note the absence of specific quantitative data (e.g., Km, kcat, or IC50 values) for this compound's interaction with the majority of PDE isoforms.
| cAMP Analog | Effect on Phosphodiesterases (PDEs) | Supporting Evidence |
| This compound | Generally considered highly resistant to hydrolysis by most PDE isoforms.[1] | Qualitative statements in the literature emphasizing its "increased PDE stability".[1] The phosphorothioate version is a known PDE inhibitor.[2] |
| cAMP | Natural substrate, rapidly hydrolyzed by all PDE families that degrade cAMP (PDE1, 2, 3, 4, 7, 8, 10, 11). | Well-established physiological process. |
| 8-Bromo-cAMP | Slowly metabolized by various PDE isoforms.[2] | Quantitative data available for some PDE isoforms.[2] |
| Dibutyryl-cAMP (db-cAMP) | Known to be slowly metabolized by PDEs.[2] | General understanding from historical use. |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Susceptible to hydrolysis by various PDE isoforms. | Quantitative data available for some PDE isoforms.[2] |
Signaling Pathway and Point of Action
The diagram below illustrates the canonical cAMP signaling pathway and the respective points of action for this compound and phosphodiesterases.
Experimental Protocols
To quantitatively assess the interaction of this compound with various phosphodiesterase isoforms, a direct PDE activity assay can be performed. Below is a generalized protocol that can be adapted for specific PDE isoforms.
In Vitro Phosphodiesterase (PDE) Hydrolysis Assay
Objective: To determine the rate of hydrolysis of this compound by a specific PDE isoform compared to cAMP.
Materials:
-
Purified, recombinant human PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4D, etc.)
-
This compound
-
Cyclic AMP (cAMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and cAMP in the assay buffer to create a range of substrate concentrations (e.g., from 0.1 µM to 100 µM).
-
Dilute the purified PDE isoform in cold assay buffer to a working concentration determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare the snake venom nucleotidase solution in the assay buffer.
-
-
PDE Reaction:
-
To each well of a 96-well plate, add the PDE enzyme solution.
-
Initiate the reaction by adding the substrate solution (either cAMP or this compound) to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by heat inactivation (e.g., 85°C for 5 minutes).
-
-
Nucleotidase Reaction:
-
Cool the plate to room temperature.
-
Add the snake venom nucleotidase solution to each well to convert the 5'-AMP (or its analog) produced to adenosine and inorganic phosphate.
-
Incubate at 37°C for 10-20 minutes.
-
-
Phosphate Detection:
-
Add the inorganic phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate produced in each reaction well.
-
Determine the rate of hydrolysis for both cAMP and this compound at each substrate concentration.
-
Compare the kinetic parameters (Vmax and Km) for the hydrolysis of cAMP and this compound by the specific PDE isoform.
-
Experimental Workflow Diagram
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 8-pCPT-2'-O-Me-cAMP
The proper disposal of 8-pCPT-2'-O-Me-cAMP, a selective Epac activator, is crucial for maintaining a safe and compliant laboratory environment. As with many specialized research chemicals, adherence to established protocols for chemical waste management is paramount. This guide provides essential safety and logistical information for the proper disposal of this cAMP analog, ensuring the protection of both researchers and the environment.
Chemical and Safety Data
| Property | Value | Source |
| Synonyms | 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester; 007-AM | [1] |
| Molecular Formula | C₂₀H₂₁ClN₅O₈PS | [1][2] |
| Molecular Weight | 557.9 g/mol | [1][2] |
| Form | Film or powder | [1] |
| Color | Colorless to light yellow | [1] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥97% (HPLC) | [2] |
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of analogous laboratory chemicals and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.[3]
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a compatible, well-sealed waste container.
-
All contaminated materials, such as weigh boats, pipette tips, and gloves, should be placed in a designated, leak-proof container lined with a heavy-duty plastic bag.[3]
-
-
Liquid Waste:
2. Container and Labeling:
-
Select a waste container that is compatible with the chemical waste. It must have a securely closing lid to prevent leaks.[4]
-
Immediately affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4][5]
-
The label must include:
-
The full chemical name: "8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester" or "this compound".
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The name of the generating laboratory and principal investigator.[3][5]
-
Any other information required by your institution.
-
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be secure and away from general laboratory traffic to prevent accidental spills or exposure.[3]
-
Liquid waste containers must be stored in a secondary containment system.[4]
4. Arranging for Pickup and Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup of the waste.[3]
-
Diligently follow their specific procedures for waste transfer and documentation.[3]
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling 8-pCPT-2'-O-Me-cAMP
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of 8-pCPT-2'-O-Me-cAMP, a potent, cell-permeable cyclic AMP analog. Given its bioactive nature and powdered form, stringent adherence to safety protocols is mandatory to mitigate risks of exposure through inhalation, dermal contact, or ingestion.
Hazard Assessment and Engineering Controls
-
Primary Engineering Control: All handling of the powdered compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a biological safety cabinet (BSC), or a powder containment hood to minimize inhalation exposure.[1][2]
-
Secondary Controls: A designated area for handling this compound should be established. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and crucial barrier against exposure. The required level of PPE depends on the specific procedure being performed.
Table 1: Recommended PPE for Handling this compound
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Powder) | - Disposable Gown (solid front, tight cuffs)- Double Nitrile Gloves- Safety Goggles- N95 Respirator or higher | High risk of powder aerosolization and inhalation. Double gloving provides additional protection against contamination.[3][4][5] |
| Solution Preparation (in a fume hood) | - Disposable Gown or Lab Coat- Nitrile Gloves- Safety Glasses with Side Shields | Reduced risk of aerosolization, but splash protection is necessary.[2][6] |
| Handling Dilute Solutions | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent skin and eye contact. |
Procedural Guidance: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
3.1. Donning Procedure (for handling powder)
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[7]
-
Gown: Put on a disposable, solid-front gown and ensure it is securely fastened.[8]
-
Respirator: Don an N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.[4]
3.2. Doffing Procedure
This process is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.[7]
-
Gown: Unfasten the gown and roll it downwards from the shoulders, turning it inside out. Avoid flicking the gown. Dispose of it in the hazardous waste container.[9]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles from the back to the front.[9]
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated Solids: This includes used PPE (gloves, gowns, respirator), weigh boats, and any wipes used for cleaning. These items must be collected in a clearly labeled, sealed hazardous waste bag or container.[10][11]
-
Sharps: Needles and syringes used for transferring solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[12]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Spill: In case of a spill, evacuate the immediate area. Use a chemical spill kit to absorb the material, working from the outside of the spill inwards. All cleanup materials must be disposed of as hazardous waste.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. uwlax.edu [uwlax.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 10. lifemedz.com [lifemedz.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
